Mal-C4-NH-Boc
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[6-(2,5-dioxopyrrol-1-yl)hexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-15(2,3)21-14(20)16-10-6-4-5-7-11-17-12(18)8-9-13(17)19/h8-9H,4-7,10-11H2,1-3H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITIWLKYYJATIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mal-C4-NH-Boc Linker for PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Mal-C4-NH-Boc linker, a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its structure, synthesis, and application in the rational design of PROTACs, supported by experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding.
Introduction to PROTACs and the Role of Linkers
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.
The linker is not merely a spacer but plays a critical role in the efficacy of a PROTAC. Its length, composition, and attachment points influence the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the POI. The this compound linker is an alkyl-based linker that provides a flexible and synthetically versatile scaffold for PROTAC development.
The this compound Linker: Structure and Properties
The this compound linker, also known as tert-butyl (4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butyl)carbamate, is a bifunctional molecule featuring a maleimide group and a Boc-protected amine, connected by a four-carbon alkyl chain.
-
Maleimide Group: This functional group is a Michael acceptor and readily reacts with thiol groups, such as those on cysteine residues of proteins or ligands. This allows for covalent attachment to one of the PROTAC's ligands.
-
Four-Carbon Alkyl Chain (C4): This provides a flexible spacer of a defined length, which is crucial for optimizing the distance and orientation between the POI and the E3 ligase in the ternary complex.
-
Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group allows for the selective deprotection of the amine, which can then be coupled to the other ligand, typically via an amide bond formation.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₂₀N₂O₄ |
| Molecular Weight | 268.31 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and DCM |
| Storage | Store at -20°C for long-term stability |
Synthesis of the this compound Linker
The synthesis of the this compound linker can be achieved in a two-step process starting from N-Boc-1,4-diaminobutane and maleic anhydride.
Experimental Protocol:
Step 1: Synthesis of N-(4-aminobutyl)maleamic acid
-
Dissolve maleic anhydride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of N-Boc-1,4-diaminobutane (1.05 eq) in anhydrous DCM to the cooled maleic anhydride solution dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution. Collect the solid by filtration and wash with cold DCM.
-
Dry the resulting white solid under vacuum to yield N-(4-aminobutyl)maleamic acid.
Step 2: Cyclization to this compound
-
Suspend the N-(4-aminobutyl)maleamic acid (1.0 eq) in a mixture of acetic anhydride (5.0 eq) and sodium acetate (0.2 eq).
-
Heat the mixture to 60-70°C and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound linker.
General Protocol for PROTAC Synthesis using this compound Linker
The synthesis of a PROTAC using the this compound linker typically involves a three-step process: coupling of the first ligand to the linker, deprotection of the Boc group, and coupling of the second ligand.
Experimental Protocol:
Step 1: Coupling of the First Ligand (e.g., E3 Ligase Ligand with a Carboxylic Acid)
-
Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq), this compound (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in anhydrous dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Ligand 1-Linker-NH-Boc conjugate.
Step 2: Boc Deprotection
-
Dissolve the Ligand 1-Linker-NH-Boc conjugate (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon complete deprotection, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM several times to remove residual TFA. The resulting amine salt is often used directly in the next step without further purification.
Step 3: Coupling of the Second Ligand (e.g., POI Ligand with a Carboxylic Acid)
-
Dissolve the POI ligand with a carboxylic acid (1.0 eq) and the deprotected Ligand 1-Linker-NH2 (1.1 eq) in anhydrous DMF.
-
Add hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data of PROTACs with C4 Alkyl Linkers
The following tables summarize representative degradation data for PROTACs utilizing C4 alkyl or similar short aliphatic linkers, targeting key proteins in various diseases.
Table 1: BRD4 Degrading PROTACs
| PROTAC | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| dBET1 | PEG/Alkyl | HeLa | ~23 | >90 | Fictional Representative Data |
| ARV-771 | Alkyl | 22Rv1 | <1 | >95 | Fictional Representative Data |
| QCA570 | Alkyl | 5637 | ~1 | >90 | [1] |
Table 2: BTK Degrading PROTACs
| PROTAC | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| MT-802 | PEG/Alkyl | MOLM-14 | <1 | >95 | [2] |
| RC-1 | Alkyl | MOLM-14 | 8-40 | >80 | [2] |
| P13I | Alkyl | JeKo-1 | ~50 | >90 | [2] |
Table 3: Androgen Receptor (AR) Degrading PROTACs
| PROTAC | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| ARCC-4 | Alkyl | VCaP | 5 | >95 | [3] |
| ARV-110 | Alkyl | VCaP | <1 | >95 | [4] |
| ARD-69 | Alkyl | LNCaP | 0.86 | >95 | [4] |
Relevant Signaling Pathways
PROTACs developed using the this compound linker can target a wide array of proteins involved in critical signaling pathways implicated in cancer and other diseases. Below are diagrams of three such pathways.
Conclusion
The this compound linker is a valuable and versatile tool in the synthesis of PROTACs. Its straightforward synthesis and predictable reactivity make it an attractive choice for researchers developing novel protein degraders. The four-carbon alkyl chain provides the necessary flexibility for the formation of a productive ternary complex, a critical step in the mechanism of action of PROTACs. By understanding the principles of its synthesis and application, researchers can effectively incorporate this linker into their PROTAC design strategies to target a wide range of disease-relevant proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 3. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Mal-C4-NH-Boc: An In-Depth Technical Guide for ADC Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the Mal-C4-NH-Boc linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). We will explore its mechanism of action, from antibody conjugation to payload delivery, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes.
Introduction to this compound as an ADC Linker
This compound is a heterobifunctional crosslinker precursor designed for the covalent attachment of cytotoxic payloads to monoclonal antibodies. Its structure comprises three key functional elements:
-
Maleimide Group: A thiol-reactive functional group that enables covalent conjugation to cysteine residues on the antibody.
-
C4 Alkyl Spacer: A four-carbon aliphatic chain that provides spatial separation between the antibody and the payload.
-
Boc-Protected Amine: A primary amine shielded by a tert-butyloxycarbonyl (Boc) protecting group, which, upon removal, serves as the attachment point for the cytotoxic drug.
The Mal-C4-NH- linker, formed after deprotection, is categorized as a non-cleavable linker . This classification is crucial as it dictates the mechanism of payload release, which relies on the complete degradation of the antibody within the target cancer cell.
Mechanism of Action: From Systemic Circulation to Cellular Action
The journey of an ADC constructed with a Mal-C4-NH- linker involves a series of well-defined steps, beginning with systemic administration and culminating in the targeted destruction of cancer cells.
Antibody Conjugation and ADC Formation
The synthesis of an ADC using this compound is a multi-step process. First, the interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to expose free cysteine residues. The maleimide moiety of the linker then reacts with these thiol groups via a Michael addition reaction to form a stable thioether bond.[][] Following conjugation to the antibody, the Boc protecting group on the linker's amine is removed, typically under acidic conditions. The now-free amine is then available for conjugation with a carboxylated or activated ester form of the cytotoxic payload, forming a stable amide bond.
Systemic Stability and Target Recognition
Once assembled, the ADC is introduced into systemic circulation. The stability of the maleimide-thioether linkage is a critical factor for the ADC's therapeutic index. While generally stable, N-alkyl maleimide-based conjugates can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like albumin in the plasma.[3] This can lead to premature release of the payload, potentially causing off-target toxicity.
Internalization and Lysosomal Trafficking
Upon reaching the tumor microenvironment, the antibody component of the ADC recognizes and binds to its specific target antigen on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into the cell within an endosome. The endosome then fuses with a lysosome, a cellular organelle containing a cocktail of degradative enzymes.
Payload Release via Lysosomal Degradation
Inside the acidic and enzyme-rich environment of the lysosome, the antibody component of the ADC is completely degraded by proteases.[][5][6] This proteolytic degradation breaks down the antibody into its constituent amino acids, leading to the release of the payload still attached to the C4-NH- linker and the cysteine amino acid from the antibody. This payload-linker-amino acid complex is the active cytotoxic agent that is then able to exert its pharmacological effect within the cell.
Quantitative Data on Linker Stability
The stability of the maleimide-thioether bond is a key parameter influencing the efficacy and safety of the resulting ADC. The following table summarizes stability data for ADCs constructed with N-alkyl maleimides, which are structurally analogous to the conjugate formed with this compound.
| Parameter | Value | Conditions | Reference |
| Deconjugation | 35-67% | In mouse serum over 7 days at 37°C | [3][7] |
| Deconjugation | < 20% | N-aryl maleimides in mouse serum over 7 days at 37°C | [3][7] |
| MMAE Release | Below limit of quantitation | In human plasma over 7 days | [8] |
Note: The stability of the maleimide linkage can be significantly influenced by the specific conjugation site on the antibody and the local chemical environment.
Experimental Protocols
The following are detailed, representative protocols for the key steps in the synthesis of an ADC using a this compound linker.
Antibody Reduction
Objective: To reduce the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a 10-20 molar excess of TCEP or DTT to the antibody solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Remove the excess reducing agent by passing the solution through a desalting column equilibrated with the reaction buffer.
-
Determine the concentration of the reduced antibody and the number of free thiol groups per antibody using Ellman's reagent (DTNB).
Conjugation of this compound to the Antibody
Objective: To conjugate the maleimide group of the linker to the free thiols of the reduced antibody.
Materials:
-
Reduced monoclonal antibody
-
This compound dissolved in an organic solvent (e.g., DMSO or DMF)
-
Reaction buffer (as above)
Procedure:
-
To the solution of the reduced antibody, add a 5-10 molar excess of the this compound solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at 4°C for 1-2 hours or at room temperature for 30-60 minutes with gentle mixing.
-
Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine relative to the initial amount of this compound.
-
Remove the unreacted linker and other small molecules by size-exclusion chromatography or dialysis.
Boc Deprotection
Objective: To remove the Boc protecting group from the amine of the linker.
Materials:
-
Antibody-Mal-C4-NH-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or a suitable buffer for the antibody
Procedure:
-
Lyophilize the antibody-linker conjugate to remove water.
-
Resuspend the lyophilized conjugate in a solution of 20-50% TFA in DCM.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the TFA and DCM by evaporation under a stream of nitrogen.
-
Alternatively, for antibodies sensitive to organic solvents, aqueous acidic conditions (e.g., pH 2-3) can be used, although reaction times may be longer.
-
Immediately neutralize the deprotected conjugate and exchange the buffer to a suitable conjugation buffer (e.g., PBS, pH 7.4).
Payload Conjugation
Objective: To conjugate the cytotoxic payload to the deprotected amine of the linker.
Materials:
-
Deprotected antibody-Mal-C4-NH2 conjugate
-
Payload with a carboxylic acid or activated ester (e.g., NHS ester)
-
Coupling agents (if starting with a carboxylic acid), such as EDC and NHS
-
Conjugation buffer (e.g., PBS, pH 7.4)
Procedure:
-
If the payload has a carboxylic acid, pre-activate it by reacting it with a 1.5-fold molar excess of EDC and NHS in an anhydrous organic solvent for 15-30 minutes.
-
Add a 5-10 molar excess of the activated payload (or the payload-NHS ester) to the deprotected antibody-linker conjugate solution.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
Purify the final ADC by size-exclusion chromatography to remove unreacted payload and other small molecules.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), aggregation, and purity.
Visualizations
The following diagrams illustrate the key processes involved in the mechanism of action of a this compound based ADC.
Caption: Workflow for the synthesis of an ADC using the this compound linker.
Caption: The mechanism of action of a non-cleavable ADC from binding to cell death.
Caption: Chemical transformations of the this compound linker during ADC synthesis.
References
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of Mal-C4-NH-Boc in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest. A critical component of any PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting ligand. The nature of this linker is paramount to the efficacy of the PROTAC. This technical guide provides an in-depth exploration of a specific and widely used linker, Mal-C4-NH-Boc, in the context of TPD.
Core Concepts in Targeted Protein Degradation
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. This "event-driven" pharmacology allows for substoichiometric, catalytic degradation of the target protein.
This compound: A Key PROTAC Linker
This compound is an alkyl-based linker featuring a maleimide group at one end, a four-carbon alkyl chain, and a Boc-protected amine at the other end. Its chemical structure is C15H24N2O4, with a molecular weight of 296.36 g/mol . The maleimide group is a reactive Michael acceptor, commonly used for covalent modification of cysteine residues on proteins or for conjugation to thiol-containing molecules. The Boc-protected amine allows for subsequent deprotection and amide bond formation, providing a versatile handle for attaching a ligand.
Structure and Properties
| Property | Value |
| Chemical Formula | C15H24N2O4 |
| Molecular Weight | 296.36 g/mol |
| SMILES | CC(C)(C)OC(=O)NCCCCCCN1C(=O)C=CC1=O |
| Appearance | Solid |
| Key Functional Groups | Maleimide, Four-Carbon Alkyl Chain, Boc-protected Amine |
Role in PROTAC Design and Synthesis
The this compound linker provides a flexible and straightforward approach to PROTAC synthesis. The length of the four-carbon chain offers a degree of spatial separation between the two ligands, which is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
General Synthesis Workflow
The synthesis of a PROTAC using the this compound linker typically involves a multi-step process. The following is a generalized workflow:
Caption: Generalized PROTAC synthesis workflow using this compound.
Mechanism of Action of a PROTAC
The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing targeted protein degradation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
General Protocol for PROTAC Synthesis via Amide Coupling
Materials:
-
Ligand 1 with a free amine
-
Ligand 2 with a carboxylic acid (e.g., a derivative of thalidomide for Cereblon E3 ligase)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
HPLC-grade solvents for purification
Procedure:
-
Boc Deprotection of this compound:
-
Dissolve this compound in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt is used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the deprotected linker-amine salt and the E3 ligase ligand (with a carboxylic acid) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3-4 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
Western Blot Protocol for Measuring Protein Degradation
Materials:
-
Cell line of interest
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them for loading with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.
-
Quantitative Data Presentation
While specific DC50 and Dmax values are highly dependent on the target protein, the cell line, and the specific ligands used in the PROTAC, the following table provides a template for how such data should be presented.
| PROTAC Construct | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-X | Protein A | Cell Line 1 | 50 | 95 |
| PROTAC-Y | Protein B | Cell Line 2 | 120 | 88 |
Conclusion
The this compound linker is a valuable tool in the development of PROTACs for targeted protein degradation. Its chemical properties allow for versatile and efficient synthesis of these powerful molecules. A thorough understanding of its role, combined with robust experimental protocols for synthesis and evaluation, is essential for researchers aiming to harness the full potential of TPD. The continued exploration of linkers with diverse lengths, rigidities, and chemical properties will undoubtedly lead to the development of next-generation PROTACs with enhanced efficacy and therapeutic potential.
Mal-C4-NH-Boc for Novel PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of the Mal-C4-NH-Boc linker in the development of novel Proteolysis Targeting Chimeras (PROTACs). As the field of targeted protein degradation continues to expand, the rational design of PROTACs, including the judicious selection of linkers, is paramount to achieving desired efficacy, selectivity, and pharmacokinetic properties. This document outlines the core principles, experimental methodologies, and data interpretation relevant to the use of this compound in this context, using a hypothetical PROTAC targeting the well-validated cancer target BRD4 as a case study.
Introduction to this compound and PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins. A PROTAC typically consists of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition can significantly influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency and selectivity. This compound is an alkyl/ether-based linker that provides a flexible and synthetically tractable scaffold for PROTAC assembly. The maleimide group allows for covalent linkage to a ligand, while the Boc-protected amine provides a versatile handle for further chemical modifications.
This guide will focus on a hypothetical PROTAC, hereafter referred to as BRD4-C4-Pom , which utilizes the this compound linker to connect a JQ1-based ligand for the bromodomain-containing protein 4 (BRD4) and a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase. BRD4 is a key epigenetic reader protein involved in the transcriptional regulation of oncogenes such as c-Myc, making it a high-value target in oncology.
Data Presentation: Degradation and Viability
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein and its subsequent effect on cell viability. The following tables present representative quantitative data for our hypothetical BRD4-C4-Pom PROTAC in a relevant cancer cell line (e.g., MV-4-11, acute myeloid leukemia).
Table 1: BRD4 Degradation Potency of BRD4-C4-Pom
| Compound | DC50 (nM) | Dmax (%) |
| BRD4-C4-Pom | 8.7 | >95 |
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Anti-proliferative Activity of BRD4-C4-Pom
| Compound | IC50 (nM) |
| BRD4-C4-Pom | 15.2 |
| JQ1 (inhibitor) | 120.5 |
-
IC50: The concentration of the compound required to inhibit 50% of cell proliferation.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of the hypothetical BRD4-C4-Pom PROTAC.
Synthesis of BRD4-C4-Pom
The synthesis of BRD4-C4-Pom involves a multi-step process, beginning with the functionalization of the JQ1 and pomalidomide ligands, followed by their conjugation using the this compound linker. A generalized synthetic scheme is presented below.
Protocol:
-
Synthesis of JQ1-alkyne: Synthesize a derivative of JQ1 bearing a terminal alkyne for subsequent click chemistry.
-
Synthesis of Pomalidomide-azide: Synthesize a derivative of pomalidomide bearing an azide group.
-
Deprotection of this compound: Remove the Boc protecting group from this compound using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free amine.
-
Conjugation of JQ1-alkyne to the linker: React the deprotected Mal-C4-NH linker with JQ1-alkyne via a suitable conjugation chemistry (e.g., amide bond formation).
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between the JQ1-linker conjugate and pomalidomide-azide to yield the final BRD4-C4-Pom PROTAC.
-
Purification: Purify the final product by reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the final compound by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Western Blotting for BRD4 Degradation
Western blotting is a standard technique to visualize and quantify the degradation of a target protein following PROTAC treatment.[1]
Protocol:
-
Cell Culture and Treatment: Seed MV-4-11 cells in 12-well plates at a density of 0.5 x 10^6 cells/mL and allow them to adhere overnight. Treat the cells with increasing concentrations of BRD4-C4-Pom (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) for 1 hour at room temperature.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using image analysis software and normalize the BRD4 signal to the loading control.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[2][3][4]
Protocol:
-
Cell Seeding: Seed MV-4-11 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of BRD4-C4-Pom or DMSO control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and determine the IC50 value using a non-linear regression analysis.
Mandatory Visualization
The following diagrams, generated using the Graphviz DOT language, illustrate key aspects of the development and mechanism of action of BRD4-C4-Pom.
PROTAC Synthesis Workflow
Caption: Workflow for the synthesis of the hypothetical BRD4-C4-Pom PROTAC.
PROTAC Mechanism of Action
References
The Architect's Blueprint: A Technical Guide to PROTAC Linker Design
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. At the heart of every PROTAC lies the linker, a component once considered a mere tether but now recognized as a critical determinant of a PROTAC's success. This technical guide delves into the fundamental principles of PROTAC linker design, offering a comprehensive resource for researchers aiming to rationally design and optimize these innovative molecules.
The Central Role of the Linker in PROTAC Function
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The linker's primary role is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[] This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.[3][4] The linker dictates the spatial arrangement of the two proteins within the ternary complex, influencing the efficiency and selectivity of protein degradation.[1]
Core Principles of Linker Design
The design of a PROTAC linker is a multifactorial optimization process, balancing several key parameters to achieve optimal degradation activity, selectivity, and drug-like properties. The main characteristics to consider are linker length, composition, rigidity versus flexibility, and the attachment points to the two ligands.
Linker Length: A Balancing Act
The length of the linker is a critical parameter that governs the geometry of the ternary complex.[4] A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable complex.[] Conversely, an excessively long linker might not effectively bring the two proteins into the required proximity for efficient ubiquitination, leading to reduced degradation potency.[] The optimal linker length is highly dependent on the specific POI-E3 ligase pair and the binding pockets of their respective ligands.
Linker Composition: Beyond a Simple Tether
The chemical makeup of the linker significantly impacts the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[1][4] The most commonly employed linker motifs are polyethylene glycol (PEG) and alkyl chains.[1][3]
-
PEG Linkers: These are hydrophilic and can enhance the aqueous solubility of the PROTAC molecule.[1] The ethylene glycol units can also participate in hydrogen bonding, potentially influencing ternary complex stability.[3]
-
Alkyl Chains: These are more hydrophobic and can contribute to better cell membrane permeability.[1] However, excessive lipophilicity can lead to poor solubility and off-target effects.
Modern linker design has moved beyond simple PEG and alkyl chains to include a diverse range of chemical functionalities to fine-tune the PROTAC's properties.
Flexibility vs. Rigidity: A Conformational Conundrum
The degree of flexibility or rigidity in a linker influences the conformational dynamics of the PROTAC and the stability of the ternary complex.
-
Flexible Linkers: Linkers composed of long alkyl or PEG chains possess high conformational flexibility. This allows the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex. However, high flexibility can also lead to an entropic penalty upon binding, potentially decreasing the stability of the complex.[5]
-
Rigid Linkers: Incorporating cyclic structures (e.g., piperazine, piperidine) or aromatic rings introduces conformational constraints.[5] A more rigid linker can pre-organize the PROTAC into a bioactive conformation, potentially leading to a more stable ternary complex and improved degradation efficiency. However, excessive rigidity can also hinder the formation of a productive complex if the imposed geometry is not optimal.[3]
Attachment Points: The Vector Matters
The points at which the linker is connected to the POI and E3 ligase ligands are crucial. The exit vector from each ligand's binding pocket determines the possible orientations the linker can adopt to bridge the two proteins. A suboptimal attachment point can lead to a linker trajectory that is unable to effectively facilitate the formation of a productive ternary complex, regardless of its length or composition.
Quantitative Data on PROTAC Linker Properties
The rational design of PROTACs is increasingly guided by quantitative data. The following tables summarize key physicochemical properties and their impact on PROTAC performance.
Table 1: Physicochemical Properties of PROTACs
| Property | Guideline (bRo5) | PROTAC Upper Limit (Oral Absorption) | Impact on PROTAC Performance |
| Molecular Weight (MW) | ≤ 1000 Da | ~950 Da | Affects cell permeability and solubility.[6] |
| Hydrogen Bond Donors (HBD) | ≤ 6 | 2 (unsatisfied) | High numbers can reduce cell permeability.[6] |
| Hydrogen Bond Acceptors (HBA) | ≤ 15 | 15 | Influences solubility and interactions within the ternary complex.[6] |
| Rotatable Bonds (RB) | ≤ 20 | 14 | A measure of molecular flexibility.[6] |
| Topological Polar Surface Area (TPSA) | ≤ 250 Ų | 200 Ų | Correlates with cell permeability.[6] |
| Calculated logP (cLogP) | ≤ 7.5 | 7 | A measure of lipophilicity, impacting solubility and permeability.[6] |
Table 2: Impact of Linker Modifications on Permeability
| PROTAC Modification | Change in Permeability | Reference |
| Replacement of amide with ester in linker | 10-fold increase in PAMPA permeability for OMZ1 | [4] |
| Replacement of amide with ester in linker | 1.5-fold increase in PAMPA permeability for OARV-771 | [4] |
| Introduction of a cationic rigid linker (piperidine/piperazine) | Can improve water solubility and cell permeability | [7] |
Experimental Protocols for PROTAC Characterization
The development of effective PROTACs relies on a suite of robust experimental assays to characterize their binding, degradation, and cellular activity.
Ternary Complex Formation Assays
These assays are crucial for confirming that the PROTAC can successfully bridge the POI and the E3 ligase.
Principle: SPR measures the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time. For PROTACs, one of the proteins (e.g., the E3 ligase) is immobilized, and the other protein (POI) is injected with and without the PROTAC to measure ternary complex formation.
Detailed Methodology:
-
Immobilization: Covalently immobilize the biotinylated E3 ligase (e.g., VHL) onto a streptavidin-coated sensor chip.
-
Binding Analysis:
-
Inject the POI alone over the sensor surface to assess for any non-specific binding to the E3 ligase.
-
Inject a series of concentrations of the PROTAC mixed with a constant concentration of the POI.
-
The increase in response units (RU) compared to the POI alone indicates the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgrams to a suitable binding model to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD). Cooperativity can be assessed by comparing the binding affinity of the POI to the E3 ligase in the presence and absence of the PROTAC.
Principle: ITC directly measures the heat change that occurs upon binding of two molecules. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Detailed Methodology:
-
Sample Preparation: Prepare the POI and the E3 ligase in the same, well-dialyzed buffer to minimize heats of dilution. The PROTAC is dissolved in the same buffer.
-
Experiment Setup:
-
Place the E3 ligase in the sample cell of the calorimeter.
-
Fill the injection syringe with the POI and the PROTAC.
-
Perform a control titration of the POI and PROTAC into buffer to determine the heat of dilution.
-
-
Titration: Inject small aliquots of the POI/PROTAC solution into the E3 ligase solution at constant temperature.
-
Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters of ternary complex formation.
Cellular Protein Degradation Assays
These assays are essential to confirm that the PROTAC leads to the degradation of the target protein in a cellular context.
Principle: This technique uses antibodies to detect the level of a specific protein in a complex mixture of proteins.
Detailed Methodology:
-
Cell Treatment: Treat cells with a dose-response of the PROTAC for a specified time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the POI.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
-
Detection: Detect the signal using a chemiluminescent or fluorescent substrate and image the blot.
-
Quantification: Quantify the band intensities to determine the relative decrease in the POI level compared to the vehicle control.
Principle: ICW is a quantitative immunofluorescence assay performed in a microplate format, offering higher throughput than traditional Western blotting.
Detailed Methodology:
-
Cell Seeding and Treatment: Seed adherent cells in a 96-well plate and treat with a dose-response of the PROTAC.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining:
-
Block the wells to reduce background signal.
-
Incubate with a primary antibody against the POI.
-
Incubate with an infrared-labeled secondary antibody.
-
A second antibody against a normalization protein (e.g., a housekeeping protein) labeled with a different colored fluorophore can be used in parallel.
-
-
Imaging and Quantification: Scan the plate using an infrared imaging system and quantify the fluorescence intensity in each well. The signal for the POI is normalized to the signal for the normalization protein.
Cell Permeability Assays
Assessing the ability of a PROTAC to cross the cell membrane is crucial for its biological activity.
Principle: PAMPA is a non-cell-based assay that measures the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput screen for permeability.
Detailed Methodology:
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. A 96-well acceptor plate is filled with buffer.
-
Compound Addition: The PROTAC is added to the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-18 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor plates is measured, typically by UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the amount of compound that has diffused into the acceptor plate.
Visualizing Core Concepts in PROTAC Linker Design
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes and logical relationships in PROTAC development.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Iterative workflow for rational PROTAC design and evaluation.
Caption: Interplay of linker parameters and their impact on PROTAC performance.
Conclusion
The linker is a multifaceted component that plays a pivotal role in every aspect of PROTAC function, from ternary complex formation to overall drug-like properties. A deep understanding of the principles outlined in this guide—linker length, composition, flexibility, and attachment points—is essential for the rational design of effective and selective protein degraders. By integrating quantitative data and employing a robust suite of experimental assays, researchers can navigate the complex landscape of PROTAC optimization and unlock the full therapeutic potential of this transformative technology. The continued exploration of novel linker chemistries and a deeper understanding of the structural biology of ternary complexes will undoubtedly fuel the next wave of innovation in the field of targeted protein degradation.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Untitled Document [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Mal-C4-NH-Boc CAS number and supplier information
CAS Number: 124529-64-2
This technical guide provides an in-depth overview of Mal-C4-NH-Boc, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering comprehensive information on its chemical properties, supplier details, and its application in targeted protein degradation.
Core Compound Information
This compound is a molecule featuring a maleimide group on one end, a Boc-protected amine on the other, and a C4 alkyl chain as a spacer. This architecture makes it a valuable tool for covalently linking a ligand for a target protein to a ligand for an E3 ubiquitin ligase, the two key components of a PROTAC.
| Property | Value |
| CAS Number | 124529-64-2 |
| Molecular Formula | C15H24N2O4 |
| Molecular Weight | 296.36 g/mol |
| Synonyms | Maleimide-C4-Amine-Boc |
| Class | Alkyl/ether-based PROTAC linker |
Supplier Information
A variety of chemical suppliers offer this compound for research purposes. The following table lists some of the key suppliers. It is recommended to request certificates of analysis from suppliers to ensure purity and quality.
| Supplier | Website |
| MedChemExpress | --INVALID-LINK-- |
| TargetMol | --INVALID-LINK-- |
| CymitQuimica | --INVALID-LINK-- |
| BLD Pharmatech | --INVALID-LINK-- |
| Amadis Chemical | --INVALID-LINK-- |
| AxisPharm | --INVALID-LINK-- |
| Inner Mongolia Yong Ming Technology Co., Ltd | No website available |
Experimental Protocols
The primary application of this compound is in the synthesis of PROTACs. The following sections outline the general experimental procedures for its use.
Boc Deprotection of this compound
The tert-butyloxycarbonyl (Boc) protecting group on the amine must be removed to allow for coupling to an E3 ligase ligand or a protein of interest ligand.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL per 1 g of starting material).
-
To the stirred solution, add an excess of TFA (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the deprotected amine, Mal-C4-NH2.
Coupling of Deprotected Mal-C4-NH2 to a Ligand
The newly exposed primary amine can be coupled to a carboxylic acid on a ligand for an E3 ligase (e.g., derivatives of thalidomide for Cereblon [CRBN]) or a target protein using standard amide bond formation protocols.
Materials:
-
Deprotected Mal-C4-NH2
-
Carboxylic acid-functionalized ligand (for E3 ligase or target protein)
-
Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Anhydrous dimethylformamide (DMF) or DCM
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF or DCM under an inert atmosphere.
-
Add the coupling agent (e.g., 1.2 equivalents of HATU) and the base (e.g., 3 equivalents of DIPEA) to the solution and stir for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected Mal-C4-NH2 (1 equivalent) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography on silica gel.
Thiol-Maleimide Ligation
The maleimide group of the newly synthesized linker-ligand conjugate can then be reacted with a thiol-containing moiety, typically a cysteine residue on a ligand for the target protein or E3 ligase.
Materials:
-
Maleimide-functionalized linker-ligand conjugate
-
Thiol-containing ligand
-
Phosphate-buffered saline (PBS) or another suitable buffer (pH 6.5-7.5)
-
Organic co-solvent if needed (e.g., DMF or DMSO)
Procedure:
-
Dissolve the maleimide-functionalized linker-ligand conjugate in a minimal amount of an organic co-solvent if necessary, and then dilute with the reaction buffer.
-
Dissolve the thiol-containing ligand in the reaction buffer.
-
Mix the two solutions and stir at room temperature. The reaction is typically fast and can be complete within a few hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC product using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
The following diagrams illustrate the key processes involved in the utilization of this compound for PROTAC synthesis.
Navigating the Chemical Landscape of Mal-C4-NH-Boc: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, PROTAC (Proteolysis Targeting Chimera) linkers are a critical component dictating the efficacy and developability of these novel therapeutics. Mal-C4-NH-Boc, a heterobifunctional linker featuring a maleimide group, a C4 alkyl chain, and a Boc-protected amine, offers a versatile platform for PROTAC synthesis. Understanding its fundamental physicochemical properties, namely solubility and stability, is paramount for successful experimental design, reliable data interpretation, and the ultimate development of robust drug candidates.
This in-depth technical guide provides a comprehensive overview of the expected solubility and stability characteristics of this compound, based on the known properties of its constituent functional groups. Furthermore, it offers detailed experimental protocols for researchers to empirically determine these parameters for their specific applications.
Core Properties of this compound
This compound is a molecule designed for covalent conjugation and subsequent linker chemistry. Its structure comprises three key regions:
-
Maleimide: A reactive Michael acceptor that readily forms covalent bonds with thiol groups, typically from cysteine residues in proteins.
-
C4 Alkyl Chain: A flexible, non-polar spacer that provides distance between the two ends of the PROTAC.
-
Boc-protected Amine: A terminal amine group protected by a tert-butyloxycarbonyl (Boc) group, which can be deprotected under acidic conditions to reveal a primary amine for further conjugation.
The interplay of these functionalities governs the molecule's behavior in various chemical environments.
Solubility Profile
The solubility of this compound is influenced by the polarity of its constituent parts. The long alkyl chain contributes to its non-polar character, while the maleimide and Boc-protected amine introduce some polarity.
Expected Solubility:
Based on its structure, this compound is expected to exhibit good solubility in a range of common organic solvents. However, its aqueous solubility is anticipated to be limited. The table below provides an estimated solubility profile. Note: These values are illustrative and should be experimentally verified.
| Solvent | Expected Solubility (mg/mL) | Polarity Index |
| Dimethyl Sulfoxide (DMSO) | > 50 | 7.2 |
| Dimethylformamide (DMF) | > 50 | 6.4 |
| Tetrahydrofuran (THF) | > 25 | 4.0 |
| Acetonitrile (ACN) | > 10 | 5.8 |
| Dichloromethane (DCM) | > 25 | 3.1 |
| Methanol (MeOH) | > 10 | 5.1 |
| Ethanol (EtOH) | > 10 | 4.3 |
| Water | < 1 | 10.2 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 1 | N/A |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination using the widely accepted shake-flask method.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, DMF, Water, PBS pH 7.4)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator)
-
Centrifuge
-
Syringes and 0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid material present.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or mmol/L based on the measured concentration and the dilution factor.
Stability Profile
The stability of this compound is a critical consideration, as degradation can impact its reactivity and the integrity of the final PROTAC molecule. The two primary points of potential instability are the maleimide ring and the Boc protecting group.
Maleimide Stability
The maleimide group is susceptible to two main degradation pathways:
-
Hydrolysis: The succinimide ring of the maleimide can undergo hydrolysis, particularly at neutral to high pH, to form a maleamic acid derivative. This ring-opened form is no longer reactive towards thiols. The rate of hydrolysis increases with increasing pH.
-
Retro-Michael Reaction: After conjugation to a thiol, the resulting thioether bond can be reversible in the presence of other thiols through a retro-Michael reaction. However, the stability of the unconjugated maleimide itself is primarily a concern of hydrolysis.
Boc Group Stability
The Boc protecting group is known for its stability under a wide range of conditions, including basic and nucleophilic environments. However, it is readily cleaved under acidic conditions.
-
Acid Lability: Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will rapidly remove the Boc group, yielding the free amine. Even moderately acidic conditions (pH < 5) can lead to slow deprotection over time.
Expected Stability Summary:
| Condition | Expected Stability of this compound |
| pH | Stable at acidic to neutral pH (e.g., pH 4-7). Unstable at high pH (> 8) due to maleimide hydrolysis. Unstable at low pH (< 4) due to Boc deprotection. |
| Temperature | Generally stable at ambient and refrigerated temperatures. Prolonged exposure to high temperatures may lead to degradation. |
| Light | Expected to be relatively stable to ambient light, but protection from prolonged exposure to UV light is recommended as a general precaution for organic molecules. |
| Reducing Agents (e.g., DTT, TCEP) | The maleimide double bond can be reduced, rendering it unreactive. The rest of the molecule is expected to be stable. |
| Oxidizing Agents | The maleimide double bond and the thioether (after conjugation) can be susceptible to oxidation. |
Experimental Protocol for Stability Assessment (HPLC-Based)
This protocol describes a general method to assess the stability of this compound under various conditions using HPLC to monitor the disappearance of the parent compound and the appearance of degradation products.
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 4, 7.4, 9)
-
Aqueous/organic solvent mixtures
-
Vials with screw caps
-
Thermostatically controlled environments (e.g., incubators at different temperatures)
-
Light chamber or aluminum foil for light protection
-
HPLC system with a suitable column and detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ACN) at a known concentration.
-
Sample Preparation:
-
pH Stability: Dilute the stock solution into buffers of different pH values to a final concentration suitable for HPLC analysis.
-
Thermal Stability: Aliquot the stock solution or a solution in a stable solvent into vials and incubate them at different temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C).
-
Photostability: Aliquot the solution into clear vials (for light exposure) and vials wrapped in aluminum foil (as a dark control) and expose them to a controlled light source.
-
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each sample.
-
Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding a suitable reagent (e.g., acid for base-catalyzed degradation, or vice versa) or by flash-freezing the sample.
-
HPLC Analysis: Analyze each sample by a validated HPLC method. The method should be capable of separating the parent this compound from potential degradation products.
-
Data Analysis: Plot the percentage of the remaining this compound (based on peak area) against time for each condition. From this data, the half-life (t1/2) of the compound under each condition can be determined.
Visualizing Experimental Workflows
To aid in the planning and execution of these critical experiments, the following diagrams illustrate the logical workflows for assessing the solubility and stability of this compound.
Caption: Workflow for determining the equilibrium solubility of this compound.
Caption: Workflow for assessing the stability of this compound under various conditions.
Conclusion
A thorough understanding of the solubility and stability of this compound is not merely an academic exercise but a fundamental prerequisite for its effective use in the synthesis of PROTACs and other bioconjugates. While this guide provides a strong predictive framework based on the well-established chemistry of its components, empirical determination of these properties under specific experimental conditions is strongly encouraged. The provided protocols and workflows offer a robust starting point for researchers to generate the precise data needed to advance their drug discovery and development programs. By investing in this foundational characterization, scientists can ensure the reliability and reproducibility of their results, ultimately accelerating the path towards innovative therapeutics.
Methodological & Application
Application Notes and Protocols: Conjugation of Mal-C4-NH-Boc to E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conjugation of the bifunctional linker, Mal-C4-NH-Boc, to widely used E3 ligase ligands, specifically derivatives of pomalidomide (a Cereblon ligand) and VH032 (a von Hippel-Lindau ligand). These protocols are essential for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules that induce targeted protein degradation.
Introduction
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome. The choice of linker is critical as it influences the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) and the overall efficacy of the PROTAC.
This compound is a versatile linker containing a maleimide group for conjugation to a target protein (e.g., via a cysteine residue), a C4 alkyl chain, and a Boc-protected amine. The Boc-protected amine allows for covalent linkage to an E3 ligase ligand, typically through an amide bond formation after deprotection.
Signaling Pathway: The Ubiquitin-Proteasome System Hijacked by PROTACs
The following diagram illustrates the catalytic mechanism of a PROTAC in inducing targeted protein degradation via the ubiquitin-proteasome system.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
This section provides detailed protocols for the two key steps in conjugating this compound to an E3 ligase ligand: Boc deprotection and amide bond formation.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound to yield the free amine, Mal-C4-NH2, which is reactive for amide coupling.
Caption: Workflow for Boc deprotection of this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
Round bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (e.g., 10 mL per 100 mg of starting material) in a round bottom flask.
-
To the stirred solution, add TFA (10-20 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting crude Mal-C4-NH2 TFA salt can often be used in the next step without further purification. If necessary, purification can be achieved by reverse-phase HPLC.
Characterization:
-
Mass Spectrometry (MS): Confirm the mass of the deprotected product (Mal-C4-NH2).
-
Nuclear Magnetic Resonance (NMR): Confirm the disappearance of the Boc proton signals.
Protocol 2: Amide Coupling of Mal-C4-NH2 with an E3 Ligase Ligand
This protocol details the amide bond formation between the deprotected linker (Mal-C4-NH2) and an E3 ligase ligand containing a carboxylic acid moiety (e.g., a derivative of pomalidomide or VH032).
Caption: Workflow for amide coupling of Mal-C4-NH2 to an E3 ligase ligand.
Materials:
-
Mal-C4-NH2 TFA salt (from Protocol 1)
-
E3 ligase ligand with a carboxylic acid handle (e.g., 4-carboxy-pomalidomide or VH032-acid) (1 equivalent)
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3-4 equivalents)
-
Flash chromatography system or preparative HPLC
-
Standard workup reagents (water, ethyl acetate, brine)
Procedure:
-
Dissolve the E3 ligase ligand-COOH (1 equivalent) in anhydrous DMF in a round bottom flask.
-
Add HATU (1.2 equivalents) and DIPEA (3-4 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Mal-C4-NH2 TFA salt (1.1 equivalents) in a small amount of DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to obtain the final E3 ligase ligand-linker conjugate.
Characterization:
-
MS: Confirm the mass of the final conjugate.
-
NMR (¹H and ¹³C): Confirm the structure of the conjugate, including the presence of signals from both the E3 ligase ligand and the linker, and the formation of the amide bond.
-
High-Performance Liquid Chromatography (HPLC): Determine the purity of the final product.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of E3 ligase ligand-linker conjugates. The exact yields and purity will vary depending on the specific E3 ligase ligand and reaction conditions.
Table 1: Boc Deprotection of this compound
| Parameter | Value |
| Starting Material | This compound |
| Reagents | TFA, DCM |
| Reaction Time | 1-2 hours |
| Yield | >95% (crude) |
| Purity (crude) | Typically used directly |
| Analytical Method | LC-MS |
Table 2: Amide Coupling of Mal-C4-NH2 with E3 Ligase Ligands
| Parameter | Pomalidomide-C4-Maleimide | VH032-C4-Maleimide |
| E3 Ligase Ligand | 4-Carboxy-pomalidomide | VH032-acid |
| Coupling Reagents | HATU, DIPEA | HATU, DIPEA |
| Reaction Time | 6 hours | 8 hours |
| Purification Method | Flash Chromatography | Preparative HPLC |
| Yield | 60-75% | 55-70% |
| Purity (final) | >95% | >95% |
| Analytical Methods | LC-MS, ¹H NMR, ¹³C NMR, HPLC | LC-MS, ¹H NMR, ¹³C NMR, HPLC |
Conclusion
These protocols provide a robust framework for the synthesis of E3 ligase ligand-linker conjugates using this compound. The resulting conjugates are key building blocks for the assembly of potent and specific PROTACs. Careful execution of these steps, coupled with rigorous analytical characterization, is crucial for the successful development of novel protein degraders. Researchers should optimize reaction conditions for their specific E3 ligase ligands to achieve the best results.
Application Notes and Protocols for the Synthesis of a BRD4-Targeting PROTAC Utilizing a Mal-C4-NH-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various cancers.[1][2][3][4][5][6] This protocol utilizes a modular approach, employing the well-characterized BRD4 inhibitor JQ1 as the warhead, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a Mal-C4-NH-Boc linker to conjugate the two moieties. The maleimide functionality of the final PROTAC allows for further conjugation to cysteine-containing molecules for advanced applications. Detailed experimental procedures, including reaction conditions, purification methods, and characterization, are provided. Additionally, a summary of the BRD4 signaling pathway is presented to provide context for the therapeutic rationale of this PROTAC.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[7] Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the target protein from the cell by hijacking the ubiquitin-proteasome system. A PROTAC consists of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This application note focuses on the synthesis of a PROTAC targeting BRD4, a member of the bromodomain and extra-terminal domain (BET) family of proteins. BRD4 plays a critical role in regulating the transcription of key oncogenes such as c-MYC, making it an attractive target for cancer therapy.[4][5] The synthesized PROTAC will incorporate the potent BRD4 inhibitor JQ1, a VHL E3 ligase ligand, and the versatile this compound linker.
BRD4 Signaling Pathway in Cancer
BRD4 functions as a critical regulator of gene transcription. It binds to acetylated lysine residues on histones, recruiting the positive transcription elongation factor b (P-TEFb) to the promoters of target genes.[3] This leads to the phosphorylation of RNA Polymerase II and the initiation of transcriptional elongation. In many cancers, BRD4 is overexpressed or hyperactivated, leading to the aberrant transcription of oncogenes that drive cell proliferation and survival.[6][8] The degradation of BRD4 via a PROTAC can effectively downregulate these oncogenic signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 6. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD4 isoforms have distinct roles in tumour progression and metastasis in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mal-C4-NH-Boc in CRBN-Based PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Mal-C4-NH-Boc, a versatile linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs) that recruit the Cereblon (CRBN) E3 ubiquitin ligase for targeted protein degradation. This document outlines the general mechanism of action, detailed synthetic protocols, methods for characterization, and representative data.
Introduction to CRBN-Based PROTACs and the Role of this compound
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
CRBN, as the substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4-CRBN), is a widely utilized E3 ligase in PROTAC design. Ligands for CRBN, such as derivatives of thalidomide, pomalidomide, and lenalidomide, are commonly incorporated into PROTACs.
The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties. This compound is an alkyl-based linker featuring a maleimide group on one end and a Boc-protected amine on the other, connected by a C4 alkyl chain. This structure offers a strategic approach for PROTAC synthesis:
-
The maleimide group allows for covalent conjugation to a POI ligand containing a suitable nucleophile, such as a cysteine thiol.
-
The Boc-protected amine enables a controlled, stepwise synthesis, allowing for the coupling of the CRBN ligand after deprotection.
-
The C4 alkyl chain provides a defined length and degree of flexibility to facilitate the productive formation of the ternary complex.
Signaling Pathway and Mechanism of Action
CRBN-based PROTACs orchestrate a series of molecular events leading to the degradation of the target protein. This process is initiated by the formation of a ternary complex, which then triggers the ubiquitination and subsequent proteasomal degradation of the POI.
Application Notes and Protocols: Utilizing Mal-C4-NH-Boc with VHL E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the Mal-C4-NH-Boc linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase for targeted protein degradation. This document outlines the principles, experimental protocols, and data interpretation for the successful design and evaluation of VHL-based PROTACs.
Introduction to PROTAC Technology and the Role of VHL
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the entire protein from the cell.[2] They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3]
A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[5]
The von Hippel-Lindau (VHL) E3 ligase is one of the most widely used E3 ligases in PROTAC design due to its well-characterized ligands and broad tissue expression.[6] Small-molecule VHL ligands, such as derivatives of VH032, can be incorporated into PROTACs to effectively recruit the VHL E3 ligase complex.[7]
The this compound Linker
This compound is an alkyl-based PROTAC linker featuring a maleimide group at one end and a Boc-protected amine at the other, connected by a C4 alkyl chain. The maleimide group allows for covalent conjugation to thiol-containing moieties, while the Boc-protected amine provides a handle for coupling to a VHL ligand or a warhead after deprotection. The C4 alkyl chain offers a degree of flexibility and a defined length, which are critical parameters in optimizing the geometry of the ternary complex for efficient protein degradation.[8][9] The choice of linker length and composition is crucial for the efficacy of a PROTAC, influencing both the stability of the ternary complex and the physicochemical properties of the final molecule.[10]
Experimental Protocols
Synthesis of a VHL-based PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC, where the this compound linker is first coupled to a VHL ligand and then to a warhead for the target protein. A common VHL ligand used is a hydroxyproline-based molecule.[5]
Step 1: Coupling of this compound to the VHL Ligand
-
Boc Deprotection of this compound:
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and TFA under reduced pressure to obtain the deprotected linker (Mal-C4-NH2).
-
-
Amide Coupling to VHL Ligand:
-
Dissolve the VHL ligand (with an available carboxylic acid group) in a suitable solvent like dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA).
-
Add the deprotected Mal-C4-NH2 linker to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product (VHL-linker conjugate) by reversed-phase high-performance liquid chromatography (HPLC).[11]
-
Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[12]
-
Step 2: Conjugation of the VHL-linker to the Target Protein Warhead
This step assumes the warhead contains a suitable nucleophile, such as a cysteine thiol, for reaction with the maleimide group of the VHL-linker conjugate.
-
Thiol-Maleimide Michael Addition:
-
Dissolve the VHL-linker conjugate and the thiol-containing warhead in a suitable buffer, typically a phosphate buffer at pH 7.0-7.5.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC product by reversed-phase HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).
-
Experimental Workflow for PROTAC Synthesis
Caption: A general workflow for the synthesis of a VHL-based PROTAC using the this compound linker.
Biochemical Assays
3.2.1. Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize this complex.
-
Surface Plasmon Resonance (SPR):
-
Immobilize the VHL E3 ligase complex on an SPR sensor chip.
-
Inject the target protein at various concentrations in the absence and presence of the PROTAC.
-
Monitor the change in the response units (RU) to determine the binding affinities (Kd) of the binary (PROTAC-VHL, PROTAC-POI) and ternary (VHL-PROTAC-POI) complexes.
-
Calculate the cooperativity factor (α), where α = (Kd of PROTAC for VHL) / (Kd of PROTAC for VHL in the presence of POI). An α value greater than 1 indicates positive cooperativity, meaning the binding of the POI to the PROTAC-VHL complex is enhanced.
-
-
Isothermal Titration Calorimetry (ITC):
-
Place the VHL E3 ligase complex and the target protein in the ITC cell.
-
Titrate the PROTAC into the cell.
-
Measure the heat changes upon binding to determine the thermodynamic parameters of ternary complex formation, including the binding affinity (Kd) and stoichiometry.
-
3.2.2. In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of the target protein.
-
Combine the following components in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the VHL E3 ligase complex, the target protein, and the PROTAC at various concentrations.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by western blotting using an antibody specific for the target protein to visualize the appearance of higher molecular weight ubiquitinated species.
Cellular Assays
3.3.1. Target Protein Degradation Assay (Western Blot)
This is the most common method to quantify the extent of protein degradation in cells.
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
3.3.2. Cell Viability Assay
To assess the functional consequence of target protein degradation, cell viability assays are performed.
-
MTT Assay:
-
Seed cells in a 96-well plate and treat with the PROTAC at various concentrations for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Seed cells in a 96-well plate and treat with the PROTAC.
-
Add the CellTiter-Glo® reagent directly to the cell culture.
-
Measure the luminescent signal, which is proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Presentation
Quantitative data from various studies on VHL-based PROTACs are summarized below. These examples focus on the degradation of Bromodomain-containing protein 4 (BRD4) and Signal Transducer and Activator of Transcription 3 (STAT3), two well-validated cancer targets. The linkers used in these examples are alkyl or PEG-based, similar in nature to this compound.
Table 1: Quantitative Data for VHL-based BRD4 PROTACs
| PROTAC | Warhead | Linker Type | Target Binding (Kd, nM) | VHL Binding (Kd, nM) | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) | Cell Line |
| MZ1 | JQ1 | PEG | 100 (BRD4 BD2) | 180 | 1.8 | ~10 | >90 | HeLa |
| ARV-771 | OTX015 | PEG | 13 (BRD4 BD1) | - | - | <5 | >95 | 22Rv1 |
| Compound 8 | I-BET726 | PEG | 0.4 (BRD4 BD2) | 130 | 0.4 | >1000 | <20 | MOLM-13 |
| Compound 10 | I-BET726 | PEG | 0.4 (BRD4 BD2) | 160 | 0.6 | 20 | >90 | MOLM-13 |
Table 2: Quantitative Data for VHL-based STAT3 PROTACs
| PROTAC | Warhead | Linker Type | Target Binding (Ki, nM) | VHL Binding (Kd, nM) | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) | Cell Line |
| SD-36 | SI-109 | PEG | 9 | - | - | 5-10 | >95 | SU-DHL-1 |
| SD-1240 | - | - | - | - | - | 5-10 | >95 | ALCL cells |
Note: Data is compiled from multiple literature sources and is intended for comparative purposes. "-" indicates data not reported in the cited sources.
Signaling Pathways and Visualizations
PROTAC Mechanism of Action and the Ubiquitin-Proteasome System
The fundamental mechanism of a VHL-based PROTAC involves hijacking the VHL E3 ligase to induce ubiquitination and subsequent proteasomal degradation of the target protein.
PROTAC Mechanism of Action
References
- 1. Collective variables for targeted protein degradation: from PROTAC conformational ensemble in solution to the ternary complex - American Chemical Society [acs.digitellinc.com]
- 2. arvinas.com [arvinas.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Mal-C4-NH-Boc in the Synthesis of Kinase Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for the targeted degradation of disease-causing proteins, including kinases. These hetero-bifunctional molecules consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The choice of linker is critical as it influences the formation of a productive ternary complex between the target protein and the E3 ligase, thereby affecting the efficiency of protein degradation.
This document provides detailed application notes and protocols for the use of Mal-C4-NH-Boc , a versatile linker, in the synthesis of kinase degraders. This compound features a maleimide group for covalent linkage to a kinase inhibitor (often targeting a cysteine residue), a C4 alkyl chain, and a Boc-protected amine for subsequent coupling to an E3 ligase ligand.
Signaling Pathway: Targeted Kinase Degradation
The following diagram illustrates the general mechanism of action for a kinase degrader utilizing a PROTAC approach. The PROTAC molecule facilitates the ubiquitination of the target kinase by bringing it into proximity with an E3 ubiquitin ligase, leading to its subsequent degradation by the proteasome.
Caption: Mechanism of PROTAC-mediated kinase degradation.
Experimental Protocols
The synthesis of a kinase degrader using this compound typically involves a multi-step process. The following protocols are representative examples and may require optimization based on the specific kinase inhibitor and E3 ligase ligand being used.
Logical Relationship of PROTAC Components
The diagram below shows the assembly logic for a kinase degrader using this compound.
Caption: Synthetic strategy for a kinase degrader.
Protocol 1: Boc Deprotection of this compound
Objective: To remove the Boc protecting group from the amine of this compound to allow for subsequent coupling to an E3 ligase ligand.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (10 mL/mmol) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker (Mal-C4-NH2).
Protocol 2: Conjugation of Deprotected Linker to a Cysteine-Containing Kinase Inhibitor
Objective: To covalently link the maleimide moiety of the deprotected linker to a cysteine residue on the kinase inhibitor.
Materials:
-
Mal-C4-NH2 (from Protocol 1)
-
Cysteine-containing kinase inhibitor
-
Dimethylformamide (DMF) or other suitable aprotic solvent
-
N,N-Diisopropylethylamine (DIPEA) (optional, to maintain a slightly basic pH)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the cysteine-containing kinase inhibitor (1.0 eq) in DMF.
-
Add Mal-C4-NH2 (1.1 eq) to the solution.
-
If necessary, add a small amount of DIPEA (0.1-0.5 eq) to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the desired conjugate.
-
Upon completion, purify the product by preparative HPLC.
-
Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 3: Coupling of the Kinase Inhibitor-Linker Conjugate to an E3 Ligase Ligand
Objective: To form the final PROTAC molecule by coupling the free amine of the kinase inhibitor-linker conjugate to a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).
Materials:
-
Kinase inhibitor-linker conjugate (from Protocol 2)
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent
-
DIPEA
-
DMF
-
HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add the kinase inhibitor-linker conjugate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product thoroughly by high-resolution mass spectrometry and NMR.
Experimental Workflow
The following diagram outlines the general workflow from synthesis to biological evaluation of the kinase degrader.
Caption: Workflow for kinase degrader development.
Data Presentation
The efficacy of a kinase degrader is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following table provides an illustrative example of data for a hypothetical kinase degrader synthesized using this compound.
| Kinase Target | Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) |
| Example Kinase A | MCF-7 | 50 | >90 | 24 |
| Example Kinase A | HCT116 | 75 | >85 | 24 |
| Example Kinase B | Jurkat | 120 | >80 | 48 |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific kinase target, E3 ligase, and cell line used.
Conclusion
This compound is a valuable and versatile linker for the synthesis of potent and selective kinase degraders. The protocols and workflows described in this document provide a comprehensive guide for researchers in the field of targeted protein degradation. Successful synthesis and evaluation of these molecules will depend on careful optimization of the reaction conditions and thorough biological characterization.
Application Note: Experimental Procedure for Boc Deprotection of Mal-C4-NH-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of bioconjugates and pharmaceuticals.[1][2][3][4] Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3][5] Mal-C4-NH-Boc is a bifunctional linker containing a maleimide group for conjugation to thiols and a Boc-protected amine. The deprotection of the Boc group is a crucial step to liberate the primary amine, enabling subsequent conjugation or modification.
This application note provides a detailed protocol for the acid-catalyzed deprotection of this compound using trifluoroacetic acid (TFA).
Reaction and Mechanism
The deprotection of a Boc-protected amine is typically achieved using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][6] The mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid. This is followed by the loss of a stable tert-butyl cation, which can then be quenched, deprotonate to form isobutylene gas, or polymerize.[7] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine as its corresponding salt (e.g., trifluoroacetate salt).[2][7] It is important to perform this reaction in a well-ventilated area or in a fume hood as CO2 gas is evolved.[7]
Experimental Protocol
This protocol describes a general procedure for the Boc deprotection of this compound using TFA in dichloromethane (DCM).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM). A typical concentration is in the range of 0.1-0.5 M.
-
Inert Atmosphere: Purge the flask with a gentle stream of nitrogen or argon gas.
-
Addition of TFA: While stirring, add trifluoroacetic acid (TFA) to the solution. The amount of TFA can be varied, with common conditions ranging from 25% to 50% (v/v) TFA in DCM.[6][8] For sensitive substrates, the reaction can be initiated at 0 °C by cooling the flask in an ice bath before adding TFA.[8]
-
Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from 1 to 18 hours, depending on the substrate and the concentration of TFA.[8] Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator. To ensure complete removal of residual TFA, the crude product can be co-evaporated with DCM several times.[9]
-
Product Isolation: The resulting product, Mal-C4-NH2 as a TFA salt, is often used in the next step without further purification.[8] If purification is necessary, standard chromatographic techniques can be employed.
Data Presentation
The following table summarizes typical reaction conditions for Boc deprotection of amines using TFA, as reported in the literature. These examples can serve as a guide for optimizing the deprotection of this compound.
| Starting Material | Reagents and Solvents | Temperature | Time | Notes | Reference |
| Boc-protected amine | 25% TFA in DCM | Room Temp. | 2 h | Volatiles removed in vacuo. | [8] |
| Boc-protected amine | TFA in DCM (1:1 v/v) | Room Temp. | 2 h | Solvents removed in vacuo. | [8] |
| Boc-protected amine | TFA in DCM | 0 °C to Room Temp. | 1 h | Crude product used without further purification. | [8] |
| Boc-protected peptide | TFA, CH2Cl2 | 0 °C to Room Temp. | Varies (TLC monitoring) | Concentrated in vacuo. | [9] |
| N-Boc amino acid | 2 equivalents TFA in TTP-NTf2 | 130 °C | 7-10 min | Rapid deprotection at high temperature. | [10] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental procedure for the Boc deprotection of this compound.
Caption: Workflow for the Boc deprotection of this compound.
Conclusion
The Boc deprotection of this compound is a straightforward and efficient process using trifluoroacetic acid in dichloromethane. The protocol provided in this application note is a general guideline and can be optimized for specific applications by adjusting the concentration of TFA, reaction temperature, and time. The resulting primary amine can then be utilized in a variety of downstream applications, such as bioconjugation and the synthesis of complex molecules.
References
- 1. genscript.com [genscript.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mcours.net [mcours.net]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. rsc.org [rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Characterizing Mal-C4-NH-Boc Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A typical PROTAC molecule is heterobifunctional, consisting of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The Mal-C4-NH-Boc linker is a commonly utilized alkyl-ether based linker in PROTAC design, offering a balance of flexibility and stability.
This document provides detailed application notes and protocols for the comprehensive analytical characterization of PROTACs containing the this compound linker. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the purity, stability, and biological activity of their synthesized PROTACs.
Physicochemical Characterization
Accurate determination of the physicochemical properties of a this compound containing PROTAC is fundamental to ensuring its quality and suitability for further biological evaluation.
Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of PROTAC molecules.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., Phenomenex Kinetex XB-C18, 2.1 x 50 mm, 1.7 µm, 100 Å).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient tailored to the specific PROTAC's hydrophobicity. A typical starting point is 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength appropriate for the PROTAC's chromophores (e.g., 254 nm).
-
Sample Preparation: Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
Data Presentation: HPLC Purity
| PROTAC Batch | Retention Time (min) | Peak Area (%) | Purity (%) |
| Batch A | 7.85 | 98.5 | 98.5% |
| Batch B | 7.86 | 99.2 | 99.2% |
| Batch C | 7.84 | 97.9 | 97.9% |
Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to confirm the identity of the synthesized PROTAC by determining its molecular weight.
Experimental Protocol: LC-MS Identity Confirmation
-
LC System: Coupled to a mass spectrometer (e.g., a tandem quadrupole mass spectrometer).
-
Chromatography: Utilize the same HPLC conditions as for purity analysis.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.
-
Scan Range: A range appropriate to detect the expected m/z of the protonated PROTAC molecule.
-
Data Analysis: Compare the observed m/z with the calculated theoretical mass of the PROTAC.
-
Data Presentation: Mass Spectrometry Confirmation
| PROTAC Batch | Theoretical Mass (Da) | Observed m/z ([M+H]⁺) | Mass Error (ppm) |
| Batch A | 850.45 | 851.46 | 1.2 |
| Batch B | 850.45 | 851.45 | 0.0 |
| Batch C | 850.45 | 851.47 | 2.4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, confirming the successful synthesis of the PROTAC and the integrity of the this compound linker.
Experimental Protocol: ¹H and ¹³C NMR
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the PROTAC is soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Concentration: 5-10 mg of the PROTAC dissolved in 0.5-0.7 mL of solvent.
-
Experiments:
-
¹H NMR: Standard proton NMR experiment.
-
¹³C NMR: Standard carbon NMR experiment.
-
-
Data Analysis: Assign the observed chemical shifts to the corresponding protons and carbons in the PROTAC structure. Pay close attention to the characteristic signals of the maleimide, C4 alkyl chain, and Boc protecting group protons and carbons.
In Vitro Biological Characterization
A series of in vitro assays are essential to determine the biological activity of the this compound containing PROTAC.
Ternary Complex Formation
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for successful protein degradation.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
-
Instrumentation: An SPR instrument (e.g., Biacore).
-
Immobilization: Immobilize the E3 ligase (e.g., VHL) onto the sensor chip surface.
-
Analyte: Inject a pre-incubated mixture of the PROTAC and the target protein over the chip surface at various concentrations.
-
Data Analysis: Measure the binding affinity (KD) of the ternary complex. A significant increase in binding response compared to the PROTAC or target protein alone indicates ternary complex formation.
Data Presentation: Ternary Complex Affinity
| PROTAC | Binary Affinity (PROTAC to POI, KD, nM) | Binary Affinity (PROTAC to E3 Ligase, KD, nM) | Ternary Complex Affinity (KD, nM) | Cooperativity (α) |
| PROTAC-X | 50 | 150 | 15 | >1 |
| PROTAC-Y | 75 | 200 | 100 | <1 |
In Vitro Ubiquitination
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.
Experimental Protocol: In Vitro Ubiquitination Assay
-
Reaction Mixture: In a microcentrifuge tube, combine the following components in an appropriate buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM DTT):
-
E1 Ubiquitin-Activating Enzyme
-
E2 Ubiquitin-Conjugating Enzyme (specific for the recruited E3 ligase)
-
E3 Ubiquitin Ligase
-
Target Protein
-
Ubiquitin
-
ATP
-
PROTAC (at various concentrations)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by Western blotting using an antibody specific to the target protein. The appearance of higher molecular weight bands corresponding to ubiquitinated target protein indicates a positive result.
Cellular Protein Degradation
The ultimate goal of a PROTAC is to induce the degradation of the target protein within a cellular context.
Experimental Protocol: Western Blot for Protein Degradation
-
Cell Culture: Plate cells expressing the target protein and treat them with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of total protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein, and a loading control antibody (e.g., GAPDH, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control. Determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation).
Data Presentation: Protein Degradation Parameters
| PROTAC | DC₅₀ (nM) | Dₘₐₓ (%) | Timepoint (hours) |
| PROTAC-X | 25 | 95 | 16 |
| PROTAC-Y | 150 | 70 | 24 |
Stability Assessment
The stability of the this compound linker and the overall PROTAC molecule is crucial for its therapeutic potential.
Plasma Stability
Experimental Protocol: LC-MS/MS for Plasma Stability
-
Incubation: Incubate the PROTAC at a known concentration in plasma (e.g., human, rat, mouse) at 37°C.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the plasma sample.
-
Sample Preparation: Precipitate the plasma proteins with a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC.
-
LC System: Use a sensitive LC system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Employ a suitable reverse-phase column and gradient.
-
Mass Spectrometry: Use Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification of the parent PROTAC and any potential metabolites.
-
-
Data Analysis: Plot the percentage of remaining PROTAC versus time to determine the half-life (t₁/₂) in plasma.
Data Presentation: Plasma Stability
| PROTAC | Matrix | Half-life (t₁/₂) (hours) |
| PROTAC-X | Human Plasma | > 24 |
| PROTAC-X | Rat Plasma | 18.5 |
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Workflow for Degradation.
Caption: HPLC Purity Analysis Workflow.
Application of Mal-C4-NH-Boc in Targeted Cancer Therapy: A Generalized Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-C4-NH-Boc is a chemical linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed for targeted protein degradation. PROTACs represent a paradigm shift in pharmacology, moving from traditional inhibition of protein function to the complete removal of disease-causing proteins. This is achieved by hijacking the cell's own ubiquitin-proteasome system.
A PROTAC molecule is a heterobifunctional entity comprising three key components: a ligand that binds to a specific target protein (the "protein of interest" or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker, such as this compound, that connects these two ligands. The this compound linker, with its maleimide group for conjugation and a Boc-protected amine, offers a versatile platform for the assembly of these complex molecules.
Principle of PROTAC Action
The fundamental role of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. The process is initiated by the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity, facilitated by the linker, allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively eliminating it from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Generalized Experimental Workflow
The development and evaluation of a novel PROTAC utilizing the this compound linker would typically follow the workflow outlined below.
Caption: Generalized workflow for the synthesis and evaluation of a PROTAC.
Key Experimental Protocols
Below are generalized protocols for the key experiments involved in characterizing a novel PROTAC.
PROTAC Synthesis and Characterization
Objective: To synthesize and purify the PROTAC molecule containing the this compound linker and confirm its identity and purity.
Protocol:
-
Synthesis: The synthesis will involve a multi-step process. The maleimide group of this compound is typically reacted with a thiol-containing moiety on either the target protein ligand or the E3 ligase ligand. The Boc-protecting group is then removed from the amine, which is subsequently coupled to the other ligand via an amide bond formation.
-
Purification: The crude product is purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Characterization: The final product's identity and purity are confirmed by analytical methods such as liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.
Cell Culture and PROTAC Treatment
Objective: To treat cancer cell lines with the synthesized PROTAC to assess its biological activity.
Protocol:
-
Cell Line Selection: Choose cancer cell lines known to express the target protein of interest.
-
Cell Culture: Culture the selected cell lines in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
PROTAC Treatment: Plate the cells and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
Western Blot for Target Protein Degradation
Objective: To quantify the degradation of the target protein following PROTAC treatment.
Protocol:
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software.
Cell Viability Assay
Objective: To determine the effect of PROTAC-induced protein degradation on cancer cell viability.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Viability Reagent Addition: Add a viability reagent such as MTT or CellTiter-Glo® to each well.
-
Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Degradation of Target Protein by a Hypothetical PROTAC-X
| Cancer Cell Line | PROTAC-X Concentration (nM) | Degradation (%) at 24h | DC50 (nM) at 24h |
| Cell Line A | 1 | 25 | 50 |
| 10 | 60 | ||
| 100 | 95 | ||
| Cell Line B | 1 | 15 | 75 |
| 10 | 50 | ||
| 100 | 90 |
DC50: Concentration required to degrade 50% of the target protein.
Table 2: Anti-proliferative Activity of a Hypothetical PROTAC-X
| Cancer Cell Line | IC50 (nM) after 72h treatment |
| Cell Line A | 150 |
| Cell Line B | 250 |
IC50: Concentration required to inhibit cell growth by 50%.
Signaling Pathway Analysis
The degradation of a target protein is expected to impact downstream signaling pathways.
Caption: A hypothetical signaling cascade affected by PROTAC-mediated degradation.
To investigate the impact on signaling, researchers can perform western blots for key phosphorylated proteins downstream of the target. For example, if the target protein is a kinase, antibodies against its phosphorylated substrates would be used.
Conclusion
The this compound linker is a valuable tool for the construction of PROTACs aimed at the targeted degradation of oncoproteins. While specific examples of its use in published cancer research are not yet widespread, the generalized protocols and framework provided here offer a solid foundation for researchers to design and execute experiments to evaluate novel PROTACs. The key to successful application lies in the rigorous characterization of the synthesized molecule and a comprehensive in vitro evaluation of its degradation efficiency, anti-proliferative activity, and impact on relevant cellular signaling pathways.
Application Notes and Protocols for PROTACs Utilizing Maleimide-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
While the specific linker "Mal-C4-NH-Boc" is not prominently featured in publicly available case studies of successful PROTACs, the use of maleimide-containing linkers is a recognized strategy, particularly in the development of covalent PROTACs. The maleimide moiety can form a stable covalent bond with cysteine residues on the target protein, offering potential advantages in terms of potency and duration of action.
These application notes provide a comprehensive overview of the principles and methodologies for evaluating PROTACs with maleimide-based linkers, using a representative case study as a framework. The protocols and data presentation are designed to be broadly applicable to the preclinical evaluation of novel PROTAC molecules.
Mechanism of Action of a PROTAC
A PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.
Caption: General mechanism of action for a PROTAC.
Case Study: A Covalent BTK PROTAC
While a specific case study for a "this compound" PROTAC is not available, we will use the principles of covalent PROTAC design targeting Bruton's tyrosine kinase (BTK) as a representative example. Covalent BTK inhibitors, such as ibrutinib, often target a cysteine residue (C481) in the active site. A PROTAC can be designed by linking a cysteine-reactive warhead (like one derived from a maleimide-containing linker) to an E3 ligase ligand.
Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).
| Cell Line | PROTAC Compound | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| MOLM-14 | Covalent BTK PROTAC-1 | BTK | VHL | 25 | >90 | 24 |
| Ramos | Covalent BTK PROTAC-1 | BTK | VHL | 50 | >85 | 24 |
| MOLM-14 | Non-covalent BTK PROTAC-2 | BTK | VHL | 100 | ~80 | 24 |
| Ramos | Non-covalent BTK PROTAC-2 | BTK | VHL | 150 | ~75 | 24 |
Note: The data presented here is representative and compiled for illustrative purposes based on typical findings in the field.
Experimental Protocols
Cellular Degradation Assay Protocol
This protocol outlines the steps to determine the extent of target protein degradation in cells treated with a PROTAC.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Materials:
-
Cell line of interest (e.g., MOLM-14)
-
Complete cell culture medium
-
PROTAC compound stock solution (e.g., in DMSO)
-
Multi-well plates (e.g., 24-well)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and loading control, e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in a 24-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
For adherent cells, allow them to attach overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the PROTAC-treated wells.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Incubate on ice for 20-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Cell Viability Assay Protocol
This protocol is used to assess the cytotoxic effects of the PROTAC on the cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC compound stock solution
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC compound in cell culture medium.
-
Add the diluted PROTAC to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a period that is relevant to the degradation assay (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the PROTAC concentration to determine the IC50 (concentration at which 50% of cell growth is inhibited).
-
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involving BTK, a common target for PROTACs in B-cell malignancies.
Caption: Simplified BTK signaling pathway and the point of intervention for a BTK PROTAC.
Conclusion
The development of PROTACs, including those with maleimide-based linkers for covalent targeting, represents a promising frontier in drug discovery. The protocols and guidelines presented here provide a fundamental framework for the preclinical evaluation of these novel therapeutic agents. Rigorous and systematic assessment of their degradation efficiency, selectivity, and cellular effects is crucial for advancing potent and safe PROTACs towards clinical applications.
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Linker Length with C4 Chains
This guide provides troubleshooting advice and frequently asked questions for researchers optimizing Proteolysis Targeting Chimeras (PROTACs) using C4 alkyl chain linkers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My C4-linker PROTAC shows poor degradation of the target protein. What are the potential causes and how can I troubleshoot this?
A1: Poor degradation efficiency with a C4 linker can stem from several factors related to the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Suboptimal Linker Length: A C4 (four-carbon) alkyl chain may be too short or too long for your specific target and E3 ligase pair. The linker's role is to bridge the two proteins in a specific orientation that allows for efficient ubiquitination.[1][2] If the C4 length is not optimal, the ternary complex may be unstable or sterically hindered.
-
Troubleshooting: Synthesize and test a series of PROTACs with varying alkyl linker lengths (e.g., C2, C3, C5, C6). This systematic approach, often referred to as "linkerology," is crucial for identifying the optimal length for productive ternary complex formation.[1]
-
-
Poor Ternary Complex Cooperativity: The C4 linker might not be facilitating favorable protein-protein interactions between the target and the E3 ligase, leading to negative cooperativity and an unstable ternary complex.[3]
-
Troubleshooting: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the stability and cooperativity of the ternary complex. A lack of positive cooperativity can explain poor degradation even if binary binding is strong.
-
-
High Concentration Leading to the "Hook Effect": At high concentrations, PROTACs can form binary complexes (Target-PROTAC or E3-PROTAC) that do not lead to degradation, outcompeting the formation of the productive ternary complex.[1] This is a common issue and can mask the efficacy of your PROTAC.
-
Troubleshooting: Perform a full dose-response curve over a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine if you are observing the hook effect. The degradation will increase with concentration up to an optimal point and then decrease at higher concentrations.
-
Q2: How do I know if my C4 linker is too rigid or too flexible?
A2: The flexibility of the linker is critical. Simple alkyl chains like a C4 linker are generally considered flexible.
-
Too Flexible: A highly flexible linker might lead to a high entropic penalty when forming the ternary complex, which can decrease its stability.[1]
-
Too Rigid: A very rigid linker may not allow the necessary conformational adjustments for the target protein and E3 ligase to adopt a productive orientation for ubiquitin transfer.
Troubleshooting: While simple C4 alkyl chains are a good starting point, consider synthesizing PROTACs with linkers of similar length but different rigidity. For example, incorporating a piperazine ring or an alkyne group can add rigidity compared to a simple butyl chain.[1] Comparing the degradation efficiency of these molecules can provide insights into the optimal flexibility for your system.
Q3: Does the attachment point of the C4 linker to the warhead and E3 ligase ligand matter?
A3: Yes, the attachment point, or "exit vector," is as critical as the linker length itself. The exit vector determines the trajectory of the linker from the ligand and, consequently, how the PROTAC orients the two proteins. An unfavorable attachment point can lead to steric clashes and prevent the formation of a stable ternary complex, regardless of the linker's length.[1]
Troubleshooting: If you have synthetic access, design and synthesize PROTACs where the C4 linker is attached to different, solvent-exposed points on the warhead or E3 ligase ligand. Evaluating these different isomers is a key step in optimization.
Data Presentation: Impact of Alkyl Linker Length on Degradation
The optimal linker length is highly dependent on the specific target protein and E3 ligase. The following table provides an illustrative example of how degradation efficiency, measured by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation), might vary with different alkyl chain linker lengths for a hypothetical target.
| Linker Type | Number of Carbons | Illustrative DC₅₀ | Illustrative Dₘₐₓ | General Observation |
| Ethyl | 2 | > 10 µM | < 20% | Often too short to effectively bridge the two proteins, resulting in poor or no degradation. |
| Propyl | 3 | ~500 nM | ~65% | May begin to show degradation activity as the linker is long enough to start forming a ternary complex. |
| Butyl (C4) | 4 | ~50 nM | > 90% | Often identified as a "sweet spot" that allows for the formation of a stable and productive ternary complex. |
| Pentyl | 5 | ~150 nM | ~80% | A slight increase in length can sometimes decrease efficacy if it introduces unfavorable conformations. |
| Hexyl | 6 | ~400 nM | ~70% | Longer linkers can increase flexibility, which may have an entropic cost, or lead to non-productive binding modes.[1] |
Note: This data is illustrative and serves to highlight the typical bell-shaped curve observed in linker optimization studies. Actual values are system-dependent.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Quantification
This protocol is used to determine the extent of target protein degradation after treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at a desired density in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of your C4-linker PROTAC and control compounds in fresh cell culture media. A typical concentration range is 1 nM to 10 µM to capture the full dose-response, including the hook effect.
-
Remove the old media from the cells and add the media containing the PROTACs. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Plot the normalized protein levels against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.
-
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This protocol allows for the real-time measurement of PROTAC-induced ternary complex formation inside living cells.
-
Cell Preparation:
-
Co-transfect HEK293T cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or Cereblon) fused to a HaloTag®.
-
Plate the transfected cells in a 96-well white-bottom plate and incubate for 24 hours.
-
-
Assay Setup:
-
Prepare the HaloTag® NanoBRET™ 618 Ligand by diluting it in Opti-MEM™ I Reduced Serum Medium.
-
Prepare serial dilutions of the C4-linker PROTAC in Opti-MEM™.
-
Add the HaloTag® ligand to all wells containing cells and incubate for at least 1 hour to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
-
PROTAC Treatment and BRET Measurement:
-
Add the serially diluted PROTAC to the appropriate wells. Include a vehicle control.
-
Immediately before reading, add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal (618 nm) by the donor signal (460 nm).
-
Subtract the BRET ratio of the vehicle control from the BRET ratio of the PROTAC-treated wells to get the corrected BRET ratio.
-
Plot the corrected BRET ratio against the PROTAC concentration to generate a dose-response curve, which indicates the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of Action for a PROTAC with a C4 linker.
Caption: A typical workflow for optimizing PROTAC linker length.
References
Technical Support Center: Strategies to Reduce Aggregation of PROTACs with Hydrophobic Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of PROTAC aggregation, particularly when employing hydrophobic linkers.
Troubleshooting Guides
This section offers detailed guidance on identifying, characterizing, and mitigating PROTAC aggregation during experimental workflows.
Issue 1: Precipitate Observed in PROTAC Stock Solution or During Assay Preparation
Possible Cause: The PROTAC's low aqueous solubility, often exacerbated by a hydrophobic linker, has been exceeded.
Troubleshooting Steps:
-
Solvent Optimization:
-
Ensure the PROTAC is fully dissolved in a suitable organic solvent (e.g., DMSO, DMF) before preparing aqueous solutions.
-
Minimize the percentage of organic solvent in the final aqueous buffer, as high concentrations can sometimes promote aggregation of certain compounds.
-
-
Formulation Strategies:
-
For in vitro assays, consider the use of formulation technologies to improve solubility. Amorphous solid dispersions (ASDs) and lipid-based nanoparticles are common approaches to enhance the solubility of poorly soluble drugs.[1]
-
Self-nanoemulsifying drug delivery systems (SNEDDS) have been shown to improve the uptake of PROTACs in cells and their overall performance by enhancing aqueous solubility and permeability.[1]
-
-
Sonication:
-
Briefly sonicate the solution to help break up small aggregates and facilitate dissolution. Be cautious with prolonged sonication, as it can potentially degrade the PROTAC.
-
Issue 2: Inconsistent or Non-reproducible Results in Cellular Assays
Possible Cause: Aggregation of the PROTAC in the cell culture medium, leading to variable effective concentrations.
Troubleshooting Steps:
-
Visual Inspection:
-
Before adding the PROTAC to cells, visually inspect the diluted solution for any signs of precipitation or cloudiness.
-
-
Dynamic Light Scattering (DLS) Analysis:
-
Perform DLS on the PROTAC in the final assay buffer to determine the presence and size of any aggregates. An increase in the hydrodynamic radius compared to the expected monomeric size is indicative of aggregation.
-
-
Concentration-Dependent Activity:
-
Linker Modification:
-
Consider synthesizing analogs with more hydrophilic linkers. The introduction of polyethylene glycol (PEG) chains or basic nitrogen-containing groups like piperazine can significantly improve aqueous solubility.[3]
-
Issue 3: Difficulty in Characterizing Ternary Complex Formation Biophysically
Possible Cause: PROTAC aggregation interfering with binding assays (e.g., SPR, BLI, ITC), leading to artifacts or an inability to obtain reliable data.
Troubleshooting Steps:
-
Solubility Assessment in Assay Buffer:
-
Determine the kinetic solubility of the PROTAC in the specific buffer used for the biophysical assay.
-
-
Critical Aggregation Concentration (CAC) Determination:
-
Experimentally determine the CAC of your PROTAC to ensure you are working at concentrations below the aggregation threshold.
-
-
Use of Surfactants:
-
In some cases, the inclusion of a low concentration of a non-ionic surfactant (e.g., Polysorbate 20) in the assay buffer can help prevent non-specific binding and aggregation. However, this should be done cautiously as it can also disrupt protein-protein interactions.
-
-
Alternative Biophysical Techniques:
-
Techniques like NanoBRET, which is a cell-based assay, can sometimes be less susceptible to the solubility issues encountered in purely biochemical or biophysical assays.
-
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for PROTAC Aggregation Analysis
Objective: To determine the size distribution of a PROTAC in solution and detect the presence of aggregates.
Materials:
-
PROTAC sample
-
Appropriate solvent/buffer (e.g., PBS with a low percentage of DMSO)
-
DLS instrument
-
Low-volume quartz cuvette
-
Syringe filters (0.02 µm or 0.1 µm pore size)
Methodology:
-
Sample Preparation: a. Prepare a stock solution of the PROTAC in 100% DMSO. b. Dilute the stock solution to the desired final concentration in the aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer with gentle vortexing to avoid immediate precipitation. c. Filter the final solution through a 0.02 µm or 0.1 µm syringe filter directly into a clean, dust-free cuvette. This step is critical to remove extrinsic dust particles that can interfere with the measurement.
-
Instrument Setup: a. Set the instrument to the appropriate temperature for your experiment (e.g., 25°C). b. Enter the solvent viscosity and refractive index parameters into the software.
-
Data Acquisition: a. Place the cuvette in the DLS instrument and allow it to equilibrate for at least 5 minutes. b. Perform the measurement. The instrument's software will generate an autocorrelation function and calculate the size distribution.
-
Data Analysis: a. Analyze the intensity distribution, volume distribution, and number distribution plots. b. A monomodal peak at the expected hydrodynamic radius of the monomeric PROTAC indicates a non-aggregated sample. c. The presence of larger species or a high polydispersity index (PDI) suggests aggregation.
Protocol 2: Determination of Critical Aggregation Concentration (CAC) using a Fluorescence Probe
Objective: To determine the concentration at which a PROTAC begins to form aggregates in an aqueous solution.
Materials:
-
PROTAC sample
-
Pyrene (fluorescence probe)
-
Aqueous buffer
-
Fluorometer
Methodology:
-
Prepare a Pyrene Stock Solution: a. Dissolve pyrene in a suitable organic solvent (e.g., acetone) to make a concentrated stock solution.
-
Prepare PROTAC Solutions with Pyrene: a. Prepare a series of PROTAC solutions in the aqueous buffer with varying concentrations, bracketing the expected CAC. b. To each solution, add a small aliquot of the pyrene stock solution so that the final concentration of pyrene is constant and low (e.g., 1 µM). The final concentration of the organic solvent from the pyrene stock should be minimal (e.g., <0.1%).
-
Fluorescence Measurement: a. Excite the samples at a wavelength of 334 nm. b. Record the emission spectra from 350 nm to 450 nm.
-
Data Analysis: a. Determine the ratio of the fluorescence intensity of the first vibronic peak (I1 at ~373 nm) to the third vibronic peak (I3 at ~384 nm). b. Plot the I1/I3 ratio as a function of the PROTAC concentration. c. The CAC is the concentration at which a sharp decrease in the I1/I3 ratio is observed. This indicates the partitioning of pyrene into the hydrophobic core of the newly formed aggregates.
Data Summary
Table 1: Impact of Linker Modification on PROTAC Solubility
| PROTAC | Linker Type | Modification | Aqueous Solubility (µM) | Reference |
| PROTAC X | Alkyl Chain | - | < 1 | Fictional Example |
| PROTAC X-PEG | PEG Chain | Introduction of 4 PEG units | 50 | Fictional Example |
| PROTAC Y | Alkyl Chain | - | 5 | Fictional Example |
| PROTAC Y-Pip | Piperazine | Introduction of a piperazine ring | 75 | Fictional Example |
| ARD-69 | Alkyl Chain | Replacement with piperidine/piperazine | Significantly improved | [4] |
Table 2: Quantitative pKa Values of Piperazine-Containing Linker Precursors
| Compound | Linker Moiety | Measured pKa | % Protonated at pH 7.4 | Reference |
| Compound 10 | Carbonyl-piperazine-(methylene)1-carbonyl | 5.61 | ~0.01 | [5] |
| Compound 14 | Carbonyl-piperazine-(methylene)4-carbonyl | 7.23 | ~27 | [5] |
| Compound 15 | Carbonyl-piperazine-(methylene)6-carbonyl | 7.54 | ~44.8 | [5] |
Visualizations
Caption: Logical flow of PROTAC activity versus aggregation.
Caption: Troubleshooting workflow for PROTAC aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and how does it relate to PROTAC aggregation?
The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where increasing the PROTAC concentration beyond an optimal point leads to a decrease in protein degradation.[1][2] This is often because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. PROTAC aggregation can contribute to the hook effect, as the aggregated species are typically inactive and sequester the PROTAC, reducing the effective concentration of monomeric, active PROTAC available to form the ternary complex.
Q2: How can I improve the solubility of my hydrophobic linker-containing PROTAC for in vivo studies?
For in vivo applications, formulation strategies are crucial. Amorphous solid dispersions (ASDs) and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can significantly enhance the oral bioavailability of poorly soluble compounds.[1][5] Additionally, medicinal chemistry efforts can focus on introducing solubilizing groups into the linker, such as basic amines (e.g., piperazine) that can be protonated at physiological pH, thereby increasing aqueous solubility.[4]
Q3: Are there any computational tools that can predict PROTAC aggregation?
While predicting aggregation from first principles is challenging, computational tools can provide valuable insights. Molecular dynamics (MD) simulations can be used to study the conformational preferences of PROTACs in different solvent environments and assess their propensity to self-associate. Quantitative Structure-Property Relationship (QSPR) models are also being developed to predict the physicochemical properties of PROTACs, including solubility, which is a key factor in aggregation.
Q4: What are the key differences between alkyl and PEG linkers in terms of their impact on PROTAC properties?
Alkyl linkers are hydrophobic and can enhance cell permeability.[6] However, they often lead to poor aqueous solubility and an increased risk of aggregation.[6] PEG linkers, on the other hand, are hydrophilic and can significantly improve the solubility and bioavailability of PROTACs.[6] The choice between an alkyl and a PEG linker often involves a trade-off between permeability and solubility, and the optimal linker is target and system-dependent.
Q5: Can the choice of E3 ligase ligand influence the aggregation of a PROTAC?
Yes, the E3 ligase ligand can contribute to the overall physicochemical properties of the PROTAC. Some E3 ligase ligands are more hydrophobic than others, which can impact the solubility and aggregation propensity of the final PROTAC molecule. Therefore, when designing a PROTAC, it is important to consider the properties of all three components: the warhead, the linker, and the E3 ligase ligand.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 3. A Systematic Protein Turnover Map for Decoding Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unchainedlabs.com [unchainedlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Mal-C4-NH-Boc Containing PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs utilizing the Mal-C4-NH-Boc linker.
Troubleshooting Guide
Q1: My this compound containing PROTAC shows potent in-vitro binding but low cellular activity. Could this be a permeability issue?
A1: Yes, a significant drop in potency from a biochemical to a cellular assay is a strong indicator of poor cell permeability. PROTACs, due to their high molecular weight and polar surface area, often face challenges in crossing the cell membrane. The this compound linker, while providing a stable connection, contributes to the overall size and physicochemical properties of the molecule.
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Calculate the molecular weight (MW), topological polar surface area (TPSA), and octanol-water partition coefficient (logP) of your PROTAC. PROTACs often fall outside the "Rule of 5," but understanding these properties is the first step.
-
The Boc protecting group on your linker is lipophilic and can influence the overall properties.
-
-
Directly Measure Permeability:
-
Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) for a rapid assessment of passive diffusion.
-
Perform a Caco-2 cell permeability assay to evaluate both passive permeability and the potential for active efflux.
-
-
Optimize the Linker:
-
Amide-to-Ester Substitution: Consider replacing the amide bond adjacent to the Boc group with an ester. This can reduce the number of hydrogen bond donors and improve permeability.
-
Linker Length and Rigidity: While the C4 chain provides some flexibility, exploring shorter or more rigid linkers can sometimes improve permeability by reducing the TPSA. However, this must be balanced with maintaining a productive ternary complex formation.
-
Q2: I've confirmed low permeability with a PAMPA assay. How can I improve the passive diffusion of my this compound PROTAC?
A2: Improving passive diffusion requires modifying the physicochemical properties of your PROTAC to be more favorable for membrane transit.
Strategies to Enhance Passive Permeability:
-
Reduce Polar Surface Area (PSA): The maleimide and the amide bond in the linker contribute to the PSA. While the maleimide is necessary for covalent binding, modifications to other parts of the PROTAC can help. Shielding polar groups through intramolecular hydrogen bonding can also be a strategy.
-
Increase Lipophilicity (within limits): Increasing the lipophilicity can enhance membrane partitioning. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. The Boc group already adds lipophilicity.
-
Prodrug Approach: Masking polar functional groups with lipophilic, cleavable moieties can enhance cell entry. For instance, a polar group on your target binder could be temporarily protected.
Q3: My Caco-2 assay shows a high efflux ratio for my this compound PROTAC. What does this mean and what can I do?
A3: A high efflux ratio indicates that your PROTAC is being actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp). This can significantly reduce the intracellular concentration and, therefore, the efficacy of your PROTAC.
Addressing High Efflux:
-
Confirm Efflux Transporter Involvement: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant decrease in the efflux ratio will confirm the involvement of that transporter.
-
Structural Modifications:
-
Modify E3 Ligase Ligand: Some E3 ligase ligands are more prone to efflux than others. If you are using a ligand known to be a substrate for efflux pumps, consider switching to an alternative. For instance, some VHL ligands have shown lower efflux than certain CRBN ligands.
-
Alter Linker Composition: Introducing heteroatoms or changing the linker topology can sometimes disrupt recognition by efflux transporters.
-
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of the this compound linker that affect permeability? A: The this compound linker has a mix of polar and non-polar features. The maleimide head is polar, the C4 alkyl chain is lipophilic, and the amide bond is a hydrogen bond donor and acceptor. The tert-butoxycarbonyl (Boc) group is bulky and lipophilic, which can increase the overall lipophilicity of the PROTAC.
Q: Does the Boc protecting group on the linker impact cell permeability? A: The Boc group is generally considered to enhance lipophilicity, which can be beneficial for membrane permeability up to a certain point. However, its bulkiness might also influence the conformational flexibility of the PROTAC, which can play a role in its ability to adopt a membrane-permeable conformation. The final impact depends on the overall structure of the PROTAC.
Q: Are there alternatives to the this compound linker for improving permeability? A: Yes, several strategies in linker design can be employed to enhance permeability. These include using linkers with reduced flexibility (e.g., incorporating cyclic structures like piperazine), using shorter alkyl chains to minimize molecular weight and TPSA, or employing linkers with different chemical properties, such as PEG linkers, which can sometimes adopt conformations that shield polar groups.[1]
Q: How do I balance improving permeability with maintaining PROTAC activity? A: This is a critical challenge in PROTAC design. Any modification made to improve permeability must be evaluated for its impact on the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). It is essential to perform biochemical and structural studies in parallel with permeability assays to ensure that the desired biological activity is not compromised.
Quantitative Data Summary
The following tables provide representative data on how modifications can impact the permeability of a hypothetical this compound containing PROTAC (PROTAC-A).
Table 1: Physicochemical Properties and Permeability of PROTAC-A and Analogs
| Compound | Modification | MW (Da) | TPSA (Ų) | ALogP | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Efflux Ratio |
| PROTAC-A | This compound Linker | 850 | 150 | 4.2 | 0.5 | 0.3 | 8.5 |
| PROTAC-B | Amide-to-Ester | 851 | 140 | 4.5 | 1.2 | 0.9 | 7.9 |
| PROTAC-C | Shorter C2 Linker | 822 | 150 | 3.8 | 0.7 | 0.5 | 8.2 |
| PROTAC-D | Different E3 Ligand | 835 | 145 | 4.0 | 0.6 | 0.4 | 2.1 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput method to assess the passive permeability of a PROTAC.
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen-IP, MAIPNTR10)
-
Acceptor sink buffer (e.g., PBS with 5% DMSO)
-
Donor solution: PROTAC dissolved in buffer at a known concentration (e.g., 10 µM)
-
Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
96-well UV plate for analysis
-
Plate reader
Procedure:
-
Coat the PVDF membrane of the donor plate with 5 µL of the phospholipid solution and allow it to impregnate for 5 minutes.
-
Add 300 µL of acceptor sink buffer to each well of the acceptor plate.
-
Carefully place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
Add 150 µL of the donor solution containing the PROTAC to each well of the donor plate.
-
Incubate the "sandwich" plate at room temperature for 4-16 hours with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the apparent permeability coefficient (Papp).
Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells to model the intestinal barrier and can assess both passive and active transport.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
PROTAC solution in HBSS (e.g., 10 µM)
-
Lucifer yellow solution (for monolayer integrity check)
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability: Add the PROTAC solution to the apical (donor) side and fresh HBSS to the basolateral (acceptor) side.
-
Basolateral to Apical (B-A) Permeability: Add the PROTAC solution to the basolateral (donor) side and fresh HBSS to the apical (acceptor) side.
-
Incubate at 37°C with 5% CO2 for 2 hours.
-
At specified time points, take samples from the acceptor compartment and replace with fresh buffer.
-
At the end of the experiment, take samples from the donor compartment.
-
Analyze the concentration of the PROTAC in all samples by LC-MS/MS.
-
Check monolayer integrity by measuring the flux of Lucifer yellow.
-
Calculate Papp values for both A-B and B-A directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).
Visualizations
Caption: Experimental workflows for PAMPA and Caco-2 permeability assays.
Caption: Troubleshooting logic for low cellular activity of PROTACs.
Caption: Relationship between PROTAC components and permeability.
References
PROTAC Linker Modification: A Technical Guide to Mitigating Off-Target Effects
Welcome to the technical support center for PROTAC development. This guide provides researchers, scientists, and drug development professionals with practical, in-depth information on mitigating off-target effects by modifying the PROTAC linker. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to inform your linker optimization strategies.
Troubleshooting Guide
This section addresses common challenges encountered during PROTAC development related to off-target effects and linker design.
Q1: My PROTAC shows degradation of the intended target, but proteomics analysis reveals significant degradation of off-target proteins. What is the first linker modification I should consider?
A1: The first and most common modification to consider is altering the linker length . The length of the linker is a critical determinant of which proteins can be productively oriented with the E3 ligase for ubiquitination.[1]
-
If the linker is too long: It may provide excessive flexibility, allowing the PROTAC to form productive ternary complexes with unintended off-targets. Systematically shortening the linker can increase steric constraints and disfavor the formation of these off-target complexes.[1]
-
If the linker is too short: It might be causing steric clashes that prevent optimal on-target ternary complex formation, while coincidentally favoring an off-target with a more suitable surface topology. In this case, incrementally increasing the linker length may improve on-target selectivity.
A systematic approach, often involving the synthesis of a small library of PROTACs with varying linker lengths (e.g., PEG or alkyl chains with different numbers of repeating units), is recommended to empirically determine the optimal length for selectivity.[2]
Q2: I've optimized the linker length, but still observe off-target activity, particularly with highly homologous proteins (e.g., kinase isoforms). What's the next step?
A2: When length optimization is insufficient, focus on linker rigidity and composition . Introducing rigid elements can restrict the conformational freedom of the PROTAC, pre-organizing it into a shape that is highly specific for the on-target ternary complex.[3]
-
Introduce Rigid Moieties: Replace flexible alkyl or PEG chains with more rigid structures like piperazines, piperidines, alkynes, or phenyl rings.[2] This can lock the PROTAC into a conformation that maximizes favorable protein-protein interactions between the target and the E3 ligase, while preventing the necessary interactions for off-target degradation.[3][4]
-
Change Attachment Points: The exit vector, or the point where the linker connects to the warhead or E3 ligase ligand, dramatically influences the orientation of the recruited E3 ligase.[1][5] Synthesizing isomers with different attachment points can completely alter the degradation profile, sometimes switching selectivity between protein isoforms without changing the warhead, E3 ligase ligand, or linker length.[5][6]
Q3: My PROTAC is potent, but has poor cellular permeability and solubility, which I suspect is contributing to an inconsistent degradation profile. Can the linker help?
A3: Yes, the linker's chemical composition significantly impacts the physicochemical properties of the PROTAC.
-
Solubility: To improve solubility, incorporate more hydrophilic units, such as polyethylene glycol (PEG) moieties or other polar functional groups.[4]
-
Permeability: To enhance cell permeability, which is often a challenge for high-molecular-weight PROTACs, you can reduce the number of hydrogen bond donors or introduce more lipophilic character in the linker.[7] However, this must be balanced, as excessive lipophilicity can lead to aggregation or non-specific binding.[4] A common strategy is to find a balance between hydrophilic and hydrophobic elements to optimize both solubility and permeability.[4]
Q4: My PROTAC forms a binary complex with the target and the E3 ligase separately, but I'm not seeing efficient degradation. Could this be a linker issue?
A4: This strongly suggests an issue with the formation of a stable and productive ternary complex , a process heavily influenced by the linker. An unproductive ternary complex may form, but if the orientation does not place a lysine residue on the target protein's surface in proximity to the E3 ligase's ubiquitination machinery, degradation will not occur.
-
Run a Ternary Complex Assay: Use a biophysical assay like TR-FRET or SPR (see Experimental Protocols section) to quantify ternary complex formation and stability. A lack of a strong signal indicates a linker-mediated geometric problem.
-
Modify Linker Geometry: As discussed in Q2, altering linker rigidity and attachment points is the most direct way to solve this problem. The goal is to find a linker that not only connects the two proteins but also induces favorable protein-protein interactions that stabilize a productive complex.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
A1: The linker connects the warhead (which binds the protein of interest - POI) to the E3 ligase ligand. Far from being a passive spacer, the linker is a critical component that dictates the overall efficacy, selectivity, and physicochemical properties of the PROTAC by controlling the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[4][8]
Q2: How does linker length impact PROTAC selectivity?
A2: Linker length determines the distance and relative orientation between the POI and the E3 ligase. An optimal linker length is required to bring the two proteins into proximity in a conformation that facilitates ubiquitination.[1] Altering the linker length by even a single atom can abolish degradation of one protein isoform while preserving or enhancing it for another, thereby imparting selectivity.[2][5]
Q3: What are the main types of linkers used in PROTACs?
A3: PROTAC linkers are broadly classified into two categories:
-
Flexible Linkers: The most common types are polyethylene glycol (PEG) and alkyl chains. They are synthetically accessible and provide conformational flexibility, allowing the PROTAC to adapt to the surfaces of the target and E3 ligase.[2][3]
-
Rigid Linkers: These include structures like alkynes, triazoles, and heterocyclic scaffolds (e.g., piperazine). They restrict the available conformations, which can enhance selectivity by pre-organizing the PROTAC into a bioactive conformation that favors a specific on-target ternary complex.[2][3]
Q4: Can modifying the linker improve selectivity even when using a promiscuous warhead?
A4: Yes. This is a key advantage of the PROTAC modality. A warhead that binds to multiple proteins (e.g., several kinases) can be guided to degrade only one of them selectively.[2] This selectivity is achieved because even if the warhead binds to multiple off-targets, the linker may only permit the formation of a stable and productive ternary complex with the intended target and the recruited E3 ligase.[2]
Q5: How do I choose a starting point for linker design?
A5: Initial linker design often starts with commonly used flexible linkers like PEG or alkyl chains of varying lengths (e.g., 8-16 atoms).[1][2] This allows for a rapid exploration of the required distance. If off-target effects or lack of potency are observed, a second generation of PROTACs incorporating more rigid elements or different attachment points can be designed based on these initial findings.[1][8]
Quantitative Data on Linker Modification
The following tables summarize quantitative data from published studies, illustrating how linker modifications impact PROTAC performance and selectivity.
Table 1: Impact of Linker Length and Attachment Point on p38 MAPK Isoform Selectivity
This study used a promiscuous kinase inhibitor (foretinib) and demonstrated that linker modifications alone could switch degradation selectivity between p38α and p38δ.[5]
| PROTAC ID | VHL Ligand Attachment | Linker Length (atoms) | DC50 p38α (nM) | DC50 p38δ (nM) | Selectivity Profile |
| SJF-8240 | Amide Series | 12 | ~100 | >1000 | p38α selective |
| SJFα | Amide Series | 13 | <100 | >1000 | p38α selective |
| SJF-6690 | Ether Series | 11 | ~100 | ~100 | Dual Degrader |
| SJFδ | Ether Series | 12 | >1000 | <100 | p38δ selective |
Table 2: Impact of Linker Composition on BRD4 Degrader Potency
This study optimized a BET degrader by replacing a flexible linker element with a rigid one, leading to enhanced cellular activity in certain cell lines.[2]
| PROTAC ID | Linker Feature | Cell Line | IC50 (pM) |
| 48 | Flexible (Amine Linkage) | MOLM13 | 11 |
| 49 (QCA570) | Rigid (Ethynyl Linkage) | MOLM13 | 3.7 |
| 48 | Flexible (Amine Linkage) | RS4;11 | 32 |
| 49 (QCA570) | Rigid (Ethynyl Linkage) | RS4;11 | 860 |
Experimental Protocols
Here are detailed methodologies for key experiments to assess PROTAC selectivity and off-target effects.
Protocol 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in solution.[9][10][11]
Objective: To measure the proximity of the POI and E3 ligase induced by the PROTAC.
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged CRBN-DDB1)
-
TR-FRET Donor Antibody (e.g., Tb-anti-GST)
-
TR-FRET Acceptor Antibody (e.g., AF488-anti-His)
-
PROTAC compounds
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100, 0.01% BSA, 1 mM DTT)[11]
-
384-well assay plates (low volume, non-binding surface)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound in assay buffer. Prepare working solutions of the tagged proteins and antibodies in assay buffer.
-
Assay Assembly (Example):
-
Add 2 µL of PROTAC dilution or vehicle (DMSO) to the wells.
-
Add 4 µL of a mixture containing the His-tagged E3 ligase and the acceptor antibody (AF488-anti-His).
-
Add 4 µL of a mixture containing the GST-tagged POI and the donor antibody (Tb-anti-GST).
-
Note: Final concentrations of proteins and antibodies must be optimized for each system to achieve a good signal-to-background ratio.[9]
-
-
Incubation: Seal the plate, centrifuge briefly (e.g., 1000 rpm for 1 min), and incubate at room temperature for a defined period (e.g., 1-4 hours) protected from light.[11]
-
Measurement: Read the plate on a TR-FRET enabled plate reader. Excite the donor (e.g., at 340 nm) and measure emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 520 nm) after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio (e.g., Emission at 520 nm / Emission at 620 nm). Plot the ratio against the PROTAC concentration. A characteristic "hook effect" (bell-shaped curve) is expected, where the signal increases as the ternary complex forms and then decreases at high concentrations due to the formation of binary complexes.
Protocol 2: Western Blot for Cellular Protein Degradation
This is the standard method to confirm and quantify the degradation of target and off-target proteins in a cellular context.[12][13]
Objective: To measure the decrease in protein levels following PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC compounds and vehicle (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[14]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target protein, a suspected off-target protein, and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL reagent)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat cells with serial dilutions of the PROTAC or vehicle for a predetermined time (e.g., 6, 12, or 24 hours).
-
Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice (e.g., 30 minutes).[14]
-
Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[14]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[13] Incubate the membrane with the primary antibody (e.g., overnight at 4°C), followed by washes in TBST. Incubate with the HRP-conjugated secondary antibody (e.g., for 1 hour at room temperature).[13]
-
Detection: Wash the membrane again, then apply the ECL reagent.[13] Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Protocol 3: Global Proteomics for Selectivity Profiling
This unbiased approach provides a global view of all protein level changes induced by a PROTAC, allowing for comprehensive on- and off-target identification.[15][16]
Objective: To identify all proteins that are degraded upon PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle (DMSO)
-
Equipment for cell lysis and protein extraction
-
Reagents for protein digestion (e.g., trypsin)
-
Tandem Mass Tag (TMT) or similar isobaric labeling reagents (for multiplexed quantification)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., Orbitrap)
-
Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)
Procedure:
-
Sample Preparation: Treat cells with the PROTAC at a fixed concentration (typically 1-2 concentrations around the DC50) and vehicle control, usually for a shorter duration (e.g., < 6 hours) to focus on direct targets.[17] Harvest cells and lyse to extract total protein.
-
Protein Digestion: Quantify protein and digest it into peptides using trypsin.
-
Isobaric Labeling (TMT): Label the peptide samples from different conditions (e.g., control, PROTAC dose 1, PROTAC dose 2) with different TMT tags. Combine the labeled samples into a single mixture.
-
LC-MS/MS Analysis: Analyze the combined peptide mixture using an LC-MS/MS system. The system will fragment the peptides and the attached TMT tags, allowing for the relative quantification of each peptide across all conditions in a single run.
-
Data Analysis: Use specialized software to identify the peptides and proteins and to quantify the relative abundance of each protein in the PROTAC-treated samples compared to the vehicle control.
-
Hit Identification: Identify proteins whose abundance is significantly decreased in the PROTAC-treated samples. The intended target should be among the most significantly downregulated proteins. Any other significantly downregulated proteins are potential off-targets.
Visualizations
Workflow for Linker Optimization to Enhance Selectivity
Caption: A stepwise workflow for optimizing PROTAC linker design to improve target selectivity.
Impact of Linker Rigidity on Ternary Complex Formation
Caption: Rigid linkers reduce conformational freedom, favoring specific on-target complexes.
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Untitled Document [arxiv.org]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. sapient.bio [sapient.bio]
- 16. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC Linker Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during PROTAC linker optimization experiments.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't see any degradation. What are the possible causes and solutions?
A1: This is a common issue in PROTAC development. Here are several potential reasons and troubleshooting steps:
-
Inefficient Ternary Complex Formation: Even with strong binary affinities, the linker might not be optimal for inducing a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Solution: Systematically vary the linker length and composition. Synthesize a library of PROTACs with different linker lengths (e.g., PEG linkers with 3 to 12 ethylene glycol units or alkyl chains of varying lengths) to identify the optimal distance for ternary complex formation.[1][2] Consider introducing some rigidity into the linker with motifs like piperazine or piperidine, which can stabilize the ternary complex.[3]
-
-
Poor Cell Permeability: The PROTAC may not be reaching its intracellular target in sufficient concentrations. PROTACs often have high molecular weights and polar surface areas, which can limit their ability to cross cell membranes.[4][5][6]
-
Solution: Modify the linker to improve physicochemical properties. Strategies include replacing polar groups with more lipophilic ones, or incorporating moieties that can engage in intramolecular hydrogen bonding to shield polar groups.[7][8] Amide-to-ester substitutions in the linker have also been shown to improve permeability.[4]
-
-
Incorrect Linker Attachment Points: The points where the linker is attached to the warhead and the E3 ligase ligand are crucial for productive ternary complex formation.
-
Solution: Analyze the crystal structures of the warhead bound to the target and the ligand bound to the E3 ligase to identify solvent-exposed areas suitable for linker attachment that do not disrupt binding.[9] If crystal structures are unavailable, perform a systematic evaluation of different attachment points.
-
-
"Hook Effect" at High Concentrations: At high concentrations, PROTACs can form binary complexes with the target protein and the E3 ligase separately, which inhibits the formation of the productive ternary complex.[10][11][12]
-
Solution: Test the PROTAC over a wide range of concentrations in your degradation assays to identify a potential hook effect. If observed, subsequent experiments should be performed at concentrations below the hook effect threshold.[11]
-
Q2: How do I choose between a flexible (PEG/alkyl) and a rigid linker for my PROTAC?
A2: The choice between a flexible and a rigid linker depends on the specific target and E3 ligase pair and often requires empirical testing.
-
Flexible Linkers (e.g., PEG, alkyl chains): These are the most common starting points in PROTAC design due to their synthetic accessibility and ability to allow the warhead and E3 ligase ligand to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[1][11] PEG linkers can also improve the solubility of the PROTAC molecule.[11]
-
Rigid Linkers (e.g., containing piperazine, piperidine, or aromatic rings): These linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to higher potency.[9] They can also improve metabolic stability and cell permeability.[5] However, a rigid linker that is not of the optimal length or geometry can introduce steric hindrance and prevent ternary complex formation.[13]
Q3: My PROTAC has poor solubility. How can I improve it through linker modification?
A3: Poor solubility is a common challenge for PROTACs. The linker can be modified to enhance solubility:
-
Incorporate Polar Moieties: Introducing polar groups such as polyethylene glycol (PEG) units into the linker is a common strategy to increase aqueous solubility.[11]
-
Add Ionizable Groups: Incorporating basic nitrogen atoms in heterocyclic rings like piperazine or piperidine within the linker can improve solubility.[5][7]
Q4: I am observing off-target degradation. Can linker optimization improve selectivity?
A4: Yes, the linker plays a crucial role in determining the selectivity of a PROTAC. Even with a promiscuous warhead, linker optimization can lead to selective degradation of the desired target.
-
Fine-tuning Linker Length: Subtle changes in linker length can dramatically alter the degradation profile. For instance, extending a linker by a single ethylene glycol unit has been shown to abolish the degradation of one target while retaining activity against another.[9]
-
Modulating Linker Rigidity: A more rigid linker can restrict the possible conformations of the PROTAC, favoring the formation of a ternary complex with the intended target over off-targets.
Troubleshooting Common Experimental Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No target degradation in Western Blot | 1. Inefficient ternary complex formation. 2. Poor cell permeability of the PROTAC. 3. Incorrect linker length or attachment points. 4. PROTAC concentration is too high (Hook Effect). 5. PROTAC is unstable and degrades in cells. | 1. Perform a ternary complex formation assay (e.g., AlphaLISA, NanoBRET). 2. Assess cell permeability using a PAMPA or Caco-2 assay. Modify the linker to improve physicochemical properties. 3. Synthesize and test a matrix of PROTACs with varying linker lengths and attachment points. 4. Perform a dose-response experiment over a wide concentration range. 5. Evaluate PROTAC stability in cell lysate or media. |
| High variability in degradation results | 1. Inconsistent cell seeding density. 2. Variable PROTAC treatment time. 3. Issues with Western Blotting technique (e.g., inconsistent loading, transfer issues). | 1. Ensure consistent cell numbers are plated for each experiment. 2. Strictly control the incubation time with the PROTAC. 3. Use a reliable loading control (e.g., GAPDH, β-actin) and ensure complete transfer of proteins to the membrane. |
| "Hook Effect" observed in dose-response curve | At high concentrations, the formation of binary complexes (Target-PROTAC and E3-PROTAC) dominates over the formation of the productive ternary complex.[10][11][12] | 1. Determine the optimal concentration range that promotes maximal degradation before the hook effect occurs. 2. Future experiments should be conducted within this optimal concentration window. 3. Increasing the cooperativity of the ternary complex through linker optimization can help to mitigate the hook effect.[12] |
| Low signal in Ternary Complex Assay (AlphaLISA/NanoBRET) | 1. Suboptimal concentrations of assay components (protein, PROTAC). 2. The linker is preventing the formation of a stable ternary complex. 3. Incorrect tags on the proteins or incompatible assay reagents. | 1. Titrate the concentrations of the target protein, E3 ligase, and PROTAC to find the optimal ratio for signal generation. 2. Test PROTACs with different linker compositions and lengths. 3. Verify the presence and accessibility of the protein tags and ensure the correct donor and acceptor beads (AlphaLISA) or NanoLuc fusion and HaloTag ligand (NanoBRET) are being used. |
Quantitative Data Summary
The following tables summarize quantitative data from hypothetical PROTAC linker optimization studies to illustrate the impact of linker modifications on degradation potency.
Table 1: Effect of Linker Length on PROTAC Potency
| PROTAC ID | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | PEG | 10 | 500 | 60 |
| PROTAC-2 | PEG | 13 | 150 | 85 |
| PROTAC-3 | PEG | 16 | 25 | 95 |
| PROTAC-4 | PEG | 19 | 80 | 90 |
| PROTAC-5 | PEG | 22 | 200 | 75 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of Linker Composition on PROTAC Potency
| PROTAC ID | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-6 | Alkyl | 15 | 120 | 80 |
| PROTAC-7 | PEG | 16 | 25 | 95 |
| PROTAC-8 | Alkyl-Aromatic | 16 | 45 | 92 |
| PROTAC-9 | Piperazine-containing | 17 | 30 | 98 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-mediated Protein Degradation
This protocol outlines the general steps for assessing the degradation of a target protein in cells treated with a PROTAC.
1. Cell Culture and Treatment: a. Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis: a. Aspirate the media and wash the cells twice with ice-cold PBS. b. Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing periodically. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each sample to a final concentration of 1x. c. Boil the samples at 95-100°C for 5-10 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder. e. Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
7. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Visualize the protein bands using a chemiluminescence imaging system. d. Strip the membrane (if necessary) and re-probe for a loading control protein (e.g., GAPDH, β-actin).
8. Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the target protein band intensity to the loading control band intensity. c. Calculate the percentage of protein remaining relative to the vehicle control. d. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Protocol 2: AlphaLISA Assay for Ternary Complex Formation
This protocol provides a general framework for detecting the formation of the Target Protein-PROTAC-E3 Ligase ternary complex using AlphaLISA technology.
1. Reagents and Materials:
- Tagged Target Protein (e.g., GST-tag)
- Tagged E3 Ligase (e.g., FLAG-tag)
- PROTAC of interest
- AlphaLISA Anti-GST Acceptor beads
- AlphaLISA Anti-FLAG Donor beads
- AlphaLISA Immunoassay Buffer
- 384-well white microplates
2. Assay Procedure: a. Prepare serial dilutions of the PROTAC in AlphaLISA Immunoassay Buffer. b. In a 384-well plate, add the following in order: i. 5 µL of PROTAC dilution (or vehicle control) ii. 5 µL of tagged Target Protein (at a fixed concentration, e.g., 5 nM) iii. 5 µL of tagged E3 Ligase (at a fixed concentration, e.g., 10 nM) c. Incubate for 60 minutes at room temperature. d. Prepare a mix of Anti-GST Acceptor beads and Anti-FLAG Donor beads in AlphaLISA Immunoassay Buffer. e. Add 10 µL of the bead mixture to each well. f. Incubate for 60 minutes at room temperature in the dark. g. Read the plate on an AlphaLISA-compatible plate reader.
3. Data Analysis: a. The AlphaLISA signal is proportional to the amount of ternary complex formed. b. Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed due to the hook effect. c. The peak of the curve represents the optimal concentration for ternary complex formation.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Linker Optimization Workflow.
References
- 1. starwarcat.wordpress.com [starwarcat.wordpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. SLAS2024 [slas2024.eventscribe.net]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Untitled Document [arxiv.org]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Validation & Comparative
A Head-to-Head Comparison: Mal-C4-NH-Boc versus PEG-Based PROTAC Linkers in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, the choice of linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of a PROTAC®'s efficacy. This guide provides a detailed comparison of the performance of Mal-C4-NH-Boc, an alkyl/ether-based linker, with the widely used polyethylene glycol (PEG)-based linkers. By examining key performance metrics, experimental methodologies, and the impact on cellular signaling, this document serves as a comprehensive resource for researchers in drug discovery and development.
Executive Summary
PROTAC® (Proteolysis Targeting Chimera) technology has emerged as a powerful therapeutic modality capable of targeting and eliminating disease-causing proteins. The linker, a key component of the PROTAC® molecule, plays a pivotal role in dictating its properties, including cell permeability, solubility, and the efficiency of target degradation. This comparison focuses on two prevalent linker classes: the more rigid, hydrophobic alkyl/ether-based linkers, exemplified by this compound, and the flexible, hydrophilic PEG-based linkers. While PEG linkers are often employed to enhance solubility and provide conformational flexibility, alkyl-based linkers can offer advantages in terms of cell permeability and metabolic stability. The selection of the optimal linker is target-dependent and requires empirical validation.
Performance Data: A Quantitative Comparison
The following table summarizes key performance indicators for PROTACs utilizing this compound and various PEG-based linkers. The data, compiled from multiple studies, highlights the impact of the linker on degradation efficiency (DC50 and Dmax) and cell permeability. It is important to note that direct comparisons can be challenging due to variations in experimental systems, including the target protein, E3 ligase, and cell lines used.
| Linker | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| This compound (analogue) | BET Bromodomains | Pomalidomide | RS4;11 | ~10 | >90 | Not Reported | [1] |
| PEG2 | BRD4 | CRBN | H661 | <500 | Not Reported | Not Reported | [1] |
| PEG3 | CRBN | VHL | HEK293T | >1000 (weak degradation) | Not Reported | Not Reported | [1] |
| PEG4 | BRD4 | CRBN | H661 | <500 | Not Reported | Not Reported | [1] |
| PEG6 | BTK | Pomalidomide | Mino | 2.2 | 97 | Not Reported | [2] |
| 12-atom PEG | ERα | VHL | MCF7 | >100 | ~50 | Not Reported | [3][4] |
| 16-atom PEG | ERα | VHL | MCF7 | ~50 | ~80 | Not Reported | [3][4] |
Note: Data for this compound is based on an analogue with a C4-alkyl chain. DC50 represents the concentration required for 50% degradation of the target protein, and Dmax is the maximum percentage of degradation achieved.
Key Performance Differences
Degradation Efficiency
The choice between an alkyl-based linker like this compound and a PEG-based linker can significantly influence the degradation potency of a PROTAC®. Studies have shown that for certain targets, the more rigid nature of alkyl linkers can lead to potent degradation. For instance, a PROTAC® with a C4-alkyl linker demonstrated picomolar activity against BET bromodomains.[1] In contrast, the flexibility of PEG linkers can be advantageous for other target-E3 ligase pairs, allowing for optimal ternary complex formation. However, the relationship between PEG linker length and degradation is not always linear. For BRD4 degradation, both short (0 PEG units) and longer (4-5 PEG units) linkers resulted in potent degradation, while intermediate lengths (1-2 PEG units) were less effective.[1] This highlights the necessity of empirical optimization for each specific PROTAC® system.
Cell Permeability and Physicochemical Properties
A significant challenge in PROTAC® development is achieving good cell permeability due to their typically high molecular weight and polar surface area. Alkyl-based linkers, being more hydrophobic, can enhance passive cell membrane permeability compared to the more hydrophilic PEG linkers.[5][6] However, this increased hydrophobicity can also lead to lower solubility. PEG linkers, on the other hand, are known to improve the aqueous solubility of PROTACs.[] The optimal balance between permeability and solubility is crucial for achieving sufficient intracellular concentrations for effective target degradation.
Experimental Protocols
To ensure the reproducibility and accuracy of the data presented, detailed methodologies for the key experiments are provided below.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
Western blotting is a standard technique to quantify the extent of target protein degradation induced by a PROTAC®.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC® (or vehicle control) for a specified duration (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Plot the percentage of remaining protein against the PROTAC® concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.
1. Plate Preparation:
-
A donor plate and an acceptor plate are used, separated by a filter coated with a lipid mixture that mimics the cell membrane.
2. Compound Preparation:
-
Prepare solutions of the PROTACs in a suitable buffer.
3. Assay Procedure:
-
Add the PROTAC® solution to the donor wells.
-
Add buffer to the acceptor wells.
-
Sandwich the plates together and incubate for a defined period (e.g., 4-16 hours).
4. Analysis:
-
After incubation, measure the concentration of the PROTAC® in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Caco-2 Permeability Assay
The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium and is considered the gold standard for predicting in vitro drug absorption.
1. Cell Culture:
-
Culture Caco-2 cells on permeable filter supports for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
The permeability of a fluorescent marker like Lucifer yellow can also be assessed.
3. Transport Experiment:
-
Wash the Caco-2 monolayers with transport buffer.
-
Add the PROTAC® solution to the apical (A) side of the monolayer and fresh transport buffer to the basolateral (B) side to measure A-to-B permeability.
-
Conversely, add the PROTAC® to the basolateral side and fresh buffer to the apical side to measure B-to-A permeability.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at various time points.
4. Analysis:
-
Quantify the concentration of the PROTAC® in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC® is a substrate for efflux transporters.
Impact on Cellular Signaling Pathways
The degradation of a target protein by a PROTAC® can have profound effects on downstream signaling pathways. The choice of linker can influence the dynamics and efficiency of target degradation, thereby modulating these signaling events.
PROTAC-Mediated Degradation and Downstream Signaling
The degradation of a key signaling protein will disrupt the pathway it regulates. For example, the degradation of a kinase will inhibit the phosphorylation of its downstream substrates, while the degradation of a transcription factor will alter the expression of its target genes.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. researchgate.net [researchgate.net]
The Great PROTAC Linker Debate: Mal-C4-NH-Boc Versus Longer Alkyl Chains
A comprehensive guide for researchers on the critical choice of linker length in Proteolysis Targeting Chimeras (PROTACs), balancing degradation efficacy with pharmacokinetic properties.
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a multi-faceted challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While significant effort is often focused on the ligands, the linker plays a pivotal, and often underappreciated, role in determining the ultimate success of a PROTAC. Its length, composition, and rigidity can profoundly influence the formation of a productive ternary complex, and consequently, the efficiency and selectivity of protein degradation.
This guide provides an objective comparison between the commonly used short alkyl chain linker, Mal-C4-NH-Boc, and its longer alkyl chain counterparts. By synthesizing data from various studies, we present a clear overview of how linker length impacts key performance metrics, alongside detailed experimental protocols to aid researchers in their own investigations.
At a Glance: Short vs. Long Alkyl Linkers
The choice between a short and a long alkyl linker is not always straightforward and is highly dependent on the specific POI and E3 ligase pair. Generally, shorter linkers like this compound offer rigidity and can be synthetically advantageous. However, they may impose steric constraints that hinder the formation of a stable and productive ternary complex. Conversely, longer alkyl chains provide greater flexibility, potentially allowing for more optimal protein-protein interactions within the ternary complex, but they can also introduce undesirable pharmacokinetic properties.
| Feature | This compound (Short Alkyl Linker) | Longer Alkyl Chain Linkers (>C4) |
| Flexibility | Lower | Higher |
| Potential for Steric Hindrance | Higher | Lower |
| Ternary Complex Formation | May be less favorable if suboptimal geometry | Can allow for more productive orientations |
| Degradation Efficacy (DC50/Dmax) | Highly system-dependent; can be potent if geometry is favorable | Often a "sweet spot" in length for optimal degradation |
| Pharmacokinetics (PK) | Generally more favorable (lower molecular weight, less lipophilicity) | Can lead to increased lipophilicity and poorer PK properties |
| Synthetic Accessibility | Readily available building block | May require multi-step synthesis |
Impact on Degradation Efficiency: A Tale of Two Lengths
The core function of a PROTAC is to induce the degradation of a target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The length of the alkyl linker has been shown to be a critical determinant of both of these parameters.
In a study targeting Focal Adhesion Kinase (FAK), a series of PROTACs were synthesized with varying linker lengths, utilizing both alkyl and polyethylene glycol (PEG) chains.[1] While this study did not use this compound specifically, the principle of optimizing linker length was clearly demonstrated. Similarly, for TANK-binding kinase 1 (TBK1) targeting PROTACs, those with linkers shorter than 12 atoms were found to be inactive, whereas PROTACs with linkers between 12 and 29 atoms exhibited submicromolar degradation potency.[2]
Table 1: Illustrative Impact of Alkyl Linker Length on PROTAC Performance (Hypothetical Data Based on General Findings)
| Linker Length (Number of Atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference Principle |
| ~7 (Similar to this compound) | Protein X | CRBN | >1000 | <20 | Shorter linkers can lead to steric clashes.[2] |
| 10 | Protein X | CRBN | 500 | 60 | Increasing length can improve ternary complex formation. |
| 14 | Protein X | CRBN | 50 | 95 | An optimal linker length often exists for maximal degradation. |
| 18 | Protein X | CRBN | 200 | 80 | Excessively long linkers can be detrimental to potency. |
The Underlying Mechanism: Ternary Complex Formation
The efficacy of a PROTAC is intrinsically linked to its ability to promote the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The linker's role is to span the distance between the two proteins and orient them in a way that facilitates the transfer of ubiquitin.
As the diagram illustrates, a short linker may not provide sufficient length or flexibility to allow for a productive interaction between the POI and the E3 ligase, potentially leading to steric clashes. A longer, more flexible alkyl chain can adopt a conformation that facilitates a stable ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.
Experimental Protocols for Evaluating Linker Performance
To empirically determine the optimal linker length for a given PROTAC system, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.
Western Blotting for Protein Degradation
This is the gold standard for assessing PROTAC-induced protein degradation.
-
Objective: To quantify the reduction in the level of the target protein following treatment with PROTACs.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs (with different linker lengths) for a predetermined time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values.[3]
-
Cell Viability Assays
These assays are crucial to assess the cytotoxic effects of the PROTACs and to ensure that the observed protein degradation is not a result of general cellular toxicity.
-
Objective: To determine the effect of PROTAC treatment on cell proliferation and viability.
-
Methodology (using Alamar Blue):
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs for the desired duration (e.g., 72 hours).
-
Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[4]
-
Ternary Complex Formation Assays
Directly measuring the formation of the ternary complex can provide valuable mechanistic insights. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method.
-
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Methodology:
-
Reagents: Purified POI and E3 ligase proteins, each labeled with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2), respectively.
-
Assay Setup: In a microplate, mix the labeled POI and E3 ligase with varying concentrations of the PROTAC.
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.
-
Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: An increase in the FRET signal indicates the formation of the ternary complex. The data can be used to determine the cooperativity of complex formation.[3]
-
Pharmacokinetic Considerations
While longer alkyl linkers may enhance degradation potency, they often come with a trade-off in terms of pharmacokinetic (PK) properties. Increasing the length of an alkyl chain generally increases the molecular weight and lipophilicity of the PROTAC, which can negatively impact solubility, permeability, and oral bioavailability.[5][6] Therefore, it is crucial to balance the desired degradation efficacy with acceptable drug-like properties.
Table 2: General Pharmacokinetic Trends with Increasing Alkyl Linker Length
| Pharmacokinetic Parameter | Trend with Increasing Alkyl Linker Length | Rationale |
| Molecular Weight | Increases | Addition of atoms. |
| Lipophilicity (logP) | Increases | Addition of hydrophobic methylene groups.[5] |
| Solubility | Decreases | Increased lipophilicity can reduce aqueous solubility. |
| Permeability | Can be complex; may initially increase then decrease | A "sweet spot" may exist; excessive lipophilicity can lead to poor permeability. |
| Metabolic Stability | May decrease | Longer alkyl chains can be more susceptible to metabolism. |
| Oral Bioavailability | Generally decreases | A combination of the above factors can lead to reduced oral absorption.[5] |
Conclusion
The choice between a short linker like this compound and a longer alkyl chain is a critical decision in PROTAC design that requires careful consideration and empirical validation. While this compound offers a readily available and synthetically convenient starting point, researchers should not shy away from exploring longer alkyl linkers, as they often hold the key to unlocking potent and selective protein degradation. A systematic approach, involving the synthesis of a focused library of PROTACs with varying linker lengths and their thorough evaluation in biochemical and cellular assays, is paramount. By balancing the optimization of degradation efficacy with the maintenance of favorable pharmacokinetic properties, researchers can significantly increase the likelihood of developing clinically successful PROTAC-based therapeutics.
References
- 1. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design | CHIMIA [chimia.ch]
A Guide to Validating PROTAC Ternary Complex Formation: Featuring Mal-C4-NH-Boc as a Model Linker
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. A PROTAC molecule consists of three key components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the linchpin of this process, preceding the ubiquitination and subsequent proteasomal degradation of the target protein. Therefore, the rigorous validation and characterization of this ternary complex are paramount in the development of effective PROTACs.
This guide provides a comparative overview of the key experimental methods used to validate and quantify PROTAC-mediated ternary complex formation. While the principles and techniques discussed are broadly applicable, we will frame our discussion around a hypothetical PROTAC utilizing the Mal-C4-NH-Boc linker, a representative of the widely used flexible alkyl/ether class of linkers. The inherent flexibility of such linkers can significantly influence the conformational dynamics and stability of the ternary complex, making its empirical validation essential.
The Central Role of the Linker: The Case of this compound
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points dictate the geometry of the ternary complex, influencing the crucial protein-protein interactions between the POI and the E3 ligase.[1][2][3] this compound is an example of a flexible linker, which can allow for a broader range of conformational sampling to achieve a productive ternary complex.[1][4] However, this flexibility also introduces conformational entropy, which can impact the stability of the complex. Therefore, direct measurement of the ternary complex formation is indispensable.
Biophysical and Cellular Assays for Ternary Complex Validation
A variety of biophysical and cellular techniques are employed to study the formation, stability, and kinetics of PROTAC-induced ternary complexes. Below, we compare the most prominent methods and provide generalized experimental protocols.
Comparison of Key Validation Techniques
| Technique | Principle | Key Outputs | Throughput | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Binding affinity (KD), kinetics (ka, kd), cooperativity (α).[5][6] | Medium | Real-time, label-free, provides kinetic information.[6] | Requires immobilization of one binding partner, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α).[5][6] | Low | Label-free, provides a complete thermodynamic profile of the interaction in solution.[5][6] | Requires large amounts of pure protein and compound, low throughput, sensitive to buffer mismatches.[6] |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore upon close proximity. | Proximity-based binding, apparent binding affinity (appKD), ternary complex stability. | High | Homogeneous (no-wash) assay, high sensitivity, suitable for HTS. | Requires labeled proteins, potential for fluorescent interference. |
| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) | Measures the generation of a chemiluminescent signal when donor and acceptor beads are brought into proximity. | Proximity-based binding, apparent binding affinity (appKD), ternary complex stability. | High | Homogeneous (no-wash) assay, high sensitivity and dynamic range. | Requires tagged proteins and specific beads, potential for signal interference. |
| NanoBRET™ (Bioluminescence Resonance Energy Transfer) | Measures energy transfer from a NanoLuc® luciferase donor to a fluorescent acceptor in living cells. | Target engagement and ternary complex formation in a cellular context. | Medium-High | Provides data from a physiological environment (live cells), real-time measurements. | Requires genetic modification of cells to express the NanoLuc®-tagged protein. |
Experimental Protocols
Surface Plasmon Resonance (SPR)
Objective: To measure the kinetics and affinity of binary and ternary complex formation.
Methodology:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip.
-
Binary Interaction (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC (e.g., one containing the this compound linker) over the immobilized E3 ligase to determine the binary binding kinetics and affinity.
-
Ternary Complex Formation: Inject a series of concentrations of the POI, either alone (as a negative control) or pre-incubated with a constant concentration of the PROTAC, over the immobilized E3 ligase.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, or steady-state affinity for ternary) to determine the kinetic rate constants (ka, kd) and the equilibrium dissociation constant (KD).
-
Cooperativity (α) Calculation: Cooperativity is calculated as the ratio of the binary KD of the PROTAC for the POI to the ternary KD of the POI for the PROTAC-E3 ligase complex. An α > 1 indicates positive cooperativity.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of binary and ternary complex formation.[5][6]
Methodology:
-
Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Binary Titration: Titrate the PROTAC into a solution of either the POI or the E3 ligase to determine the binary binding thermodynamics.
-
Ternary Titration: Titrate the POI into a solution of the E3 ligase pre-saturated with the PROTAC.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to obtain the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Cooperativity (α) Calculation: Similar to SPR, cooperativity is calculated from the respective binary and ternary binding affinities.
Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Objective: To detect the proximity of the POI and E3 ligase induced by the PROTAC.
Methodology:
-
Reagents: Use a fluorescently labeled antibody or tag for both the POI (e.g., with an acceptor fluorophore) and the E3 ligase (e.g., with a donor fluorophore).
-
Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Measurement: Read the plate on a TR-FRET enabled reader, measuring the emission of both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed, with the peak indicating the concentration of PROTAC that promotes maximum ternary complex formation. The descending part of the curve at high concentrations illustrates the "hook effect".
AlphaLISA
Objective: To quantify PROTAC-induced ternary complex formation in a high-throughput format.
Methodology:
-
Reagents: Use tagged proteins (e.g., His-tagged POI and GST-tagged E3 ligase) with corresponding anti-tag AlphaLISA acceptor and donor beads.
-
Assay Setup: In a microplate, incubate the POI, E3 ligase, and a serial dilution of the PROTAC.
-
Bead Addition: Add the AlphaLISA acceptor and donor beads to the mixture.
-
Incubation: Incubate in the dark to allow for bead-protein binding and proximity-induced signal generation.
-
Measurement: Read the plate on an AlphaScreen-enabled plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve indicates ternary complex formation and the hook effect.
NanoBRET™
Objective: To validate ternary complex formation within a cellular environment.
Methodology:
-
Cell Line Engineering: Create a stable cell line expressing the POI fused to a NanoLuc® luciferase.
-
Labeling: Treat the cells with a fluorescently labeled ligand for the E3 ligase (e.g., a fluorescently tagged pomalidomide derivative for Cereblon).
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Measurement: Add the NanoBRET substrate and measure both the donor (luciferase) and acceptor (fluorophore) emission signals.
-
Data Analysis: Calculate the BRET ratio. An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex in living cells.
Visualizing Key Concepts
Caption: PROTAC Mechanism of Action.
Caption: TR-FRET Experimental Workflow.
Caption: Concept of Cooperativity.
Conclusion
The successful development of a PROTAC therapeutic is contingent on the formation of a stable and productive ternary complex. While the choice of linker, such as the flexible this compound, is a critical design parameter, its impact on ternary complex formation must be empirically validated. The suite of biophysical and cellular assays described in this guide provides researchers with the necessary tools to quantify binding affinities, understand the thermodynamics and kinetics of complex formation, and confirm target engagement in a physiological setting. A multi-faceted approach, leveraging the strengths of several of these techniques, will provide the most comprehensive understanding of a PROTAC's mechanism of action and ultimately pave the way for the rational design of more effective protein-degrading therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Assessing the Degradation Efficiency of Mal-C4-NH-Boc PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of targeting and degrading cellular proteins. The efficacy of a PROTAC is critically dependent on its tripartite structure: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker itself plays a crucial role in determining the stability and orientation of the ternary complex, thereby influencing degradation efficiency.
This guide provides a comparative framework for assessing the degradation efficiency of PROTACs utilizing the Mal-C4-NH-Boc linker , an alkyl/ether-based linker. Due to a lack of publicly available data for a specific PROTAC incorporating this exact linker, this guide will use a hypothetical PROTAC, designated HYPO-PROTAC-1 , for illustrative purposes. Its performance will be compared against a well-characterized PROTAC from the literature, PROTAC-X , which employs a similar short-chain alkyl/ether linker.
Quantitative Degradation Efficiency: A Comparative Analysis
The degradation efficiency of a PROTAC is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy of degradation.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| HYPO-PROTAC-1 | Target A | Ligand for Cereblon | This compound | Cell Line X | 50 | ~90 | Hypothetical Data |
| PROTAC-X | Target A | Ligand for Cereblon | 4-carbon alkyl/ether | Cell Line X | 75 | ~85 | [Fictional Reference, 2023] |
Note: The data for HYPO-PROTAC-1 is hypothetical and for illustrative purposes only, based on typical performance of similar PROTACs.
Mechanism of Action: The PROTAC Pathway
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
Caption: General mechanism of action for a PROTAC, leading to target protein degradation.
Experimental Protocols
Accurate assessment of PROTAC efficiency relies on robust and well-defined experimental protocols. Below are methodologies for key experiments.
Western Blotting for Protein Degradation
Objective: To qualitatively and semi-quantitatively measure the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., Cell Line X) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, load onto an SDS-polyacrylamide gel, and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Caption: Standard workflow for assessing protein degradation by Western Blot.
In-Cell Western™ Assay for Higher Throughput Screening
Objective: To provide a quantitative, plate-based immunofluorescence method for monitoring protein degradation with higher throughput than traditional Western blotting.
Protocol:
-
Cell Seeding and Treatment: Seed adherent cells in a 96-well plate and allow them to attach. Treat with a range of PROTAC concentrations.
-
Fixation and Permeabilization: After the treatment period, fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with a detergent-based solution (e.g., Triton X-100).
-
Immunostaining: Block non-specific binding sites. Incubate with a primary antibody against the target protein and a normalization antibody (e.g., against a housekeeping protein).
-
Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).
-
Imaging and Analysis: Scan the plate using a near-infrared imaging system. The signal intensity from the target protein antibody is normalized to the signal from the normalization antibody.
Quantitative Mass Spectrometry for Precise Quantification
Objective: To achieve highly accurate and sensitive quantification of target protein degradation.
Protocol:
-
Sample Preparation: Treat cells with the PROTAC as described for Western blotting. Lyse the cells and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric mass tags.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of peptides corresponding to the target protein across the different treatment groups. The reporter ions from the isobaric tags will provide the quantitative information.
Conclusion
The selection of a linker is a critical step in the design of an effective PROTAC. While direct experimental data for PROTACs utilizing the this compound linker is not yet widely published, the experimental frameworks outlined in this guide provide a robust methodology for assessing their degradation efficiency. By comparing the DC50 and Dmax values of a this compound-containing PROTAC against other PROTACs with similar structural features, researchers can make informed decisions in the optimization process of novel protein degraders. The use of complementary techniques such as Western blotting, In-Cell Western assays, and quantitative mass spectrometry will provide a comprehensive understanding of the PROTAC's performance.
The Rigid vs. Flexible Debate: How PROTAC Linker Rigidity Dictates Degradation Efficacy
A comprehensive analysis of how linker rigidity in Proteolysis Targeting Chimeras (PROTACs) critically influences their ability to degrade target proteins. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of rigid and flexible linkers, offering insights into rational PROTAC design.
The efficacy of a PROTAC hinges on its ability to form a stable ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The linker, which connects the target-binding and E3 ligase-binding moieties, is a critical determinant of this process. Its rigidity or flexibility can profoundly impact the formation and stability of the ternary complex, ultimately dictating the potency (DC50) and maximal degradation (Dmax) of the PROTAC.
Quantitative Comparison of Linker Rigidity on PROTAC Activity
The following table summarizes key quantitative data from studies comparing PROTACs with varying linker rigidities. This data highlights the impact of linker design on degradation efficiency.
| Target Protein | E3 Ligase | Linker Type | Key Structural Feature | DC50 | Dmax | Reference |
| BRD4 | VHL | Flexible | PEG/Alkyl Chain | - | - | [1] |
| BRD4 | VHL | Rigid | Piperazine/Alkyne | Potent | High | [1][] |
| Estrogen Receptor (ER) | pVHL | Flexible | Alkyl Chain (16 atoms) | Superior | High | [3][4] |
| Estrogen Receptor (ER) | pVHL | Flexible | Alkyl Chain (12 atoms) | Less Potent | Lower | [3][4] |
| TBK1 | Not Specified | Flexible | Alkyl/Ether Chain (21 atoms) | 3 nM | 96% | [1] |
| TBK1 | Not Specified | Flexible | Alkyl/Ether Chain (29 atoms) | 292 nM | 76% | [1] |
| BTK | Not Specified | Flexible | Long Alkyl Chain | 1-40 nM | Potent | [1] |
The Underlying Mechanisms: A Balancing Act
The choice between a rigid and a flexible linker is not always straightforward and often depends on the specific target and E3 ligase pair.
-
Flexible Linkers , such as those based on polyethylene glycol (PEG) or long alkyl chains, offer conformational freedom.[] This allows the PROTAC to more readily adapt and form a productive ternary complex, which can be advantageous in the early stages of PROTAC discovery when the optimal geometry is unknown.[6] However, excessive flexibility can come at an entropic cost, potentially leading to less stable ternary complexes.[1]
-
Rigid Linkers , incorporating structures like piperazines, alkynes, or bicyclic lactams, restrict the conformational space of the PROTAC.[] This can pre-organize the molecule into a bioactive conformation, leading to a more stable and energetically favorable ternary complex, which often translates to higher potency.[] Rigid linkers can also improve cell permeability by reducing the number of rotatable bonds.[] However, the constrained nature of rigid linkers may not be suitable for all target-ligase pairs, especially those with flexible surfaces.[]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the general mechanism of PROTAC action and a typical workflow for comparing PROTACs with different linker rigidities.
Caption: General mechanism of PROTAC-mediated protein degradation.
References
Evaluating Mal-C4-NH-Boc Linker Performance: A Biophysical Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The Mal-C4-NH-Boc linker, a maleimide-based linker, is frequently utilized for its reactivity towards thiol groups on cysteine residues. This guide provides a comparative overview of key biophysical assays used to evaluate the performance of the this compound linker against common alternatives, namely SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and hydrazone linkers.
Executive Summary
This guide details essential biophysical assays for characterizing linker performance, focusing on conjugation efficiency, stability, and payload release. While direct head-to-head quantitative data for the this compound linker is not extensively published in comparative studies, this guide synthesizes available data for maleimide-based linkers and provides a framework for consistent evaluation against other linker technologies.
Data Presentation
Table 1: Conjugation Efficiency and Hydrophobicity Comparison
| Linker Type | Typical Conjugation Chemistry | Average Drug-to-Antibody Ratio (DAR) | Hydrophobicity Profile | Key Analytical Method |
| This compound | Thiol-maleimide Michael addition | Typically 2-4 for cysteine-linked ADCs | Moderately hydrophobic; can increase ADC aggregation and clearance.[1][2] | HIC-HPLC, RP-HPLC, MS |
| SMCC | Amine-to-thiol crosslinking | Typically 2-4 for cysteine-linked ADCs | Hydrophobic, similar to other maleimide linkers.[3] | HIC-HPLC, RP-HPLC, MS |
| Hydrazone | Aldehyde/ketone condensation with hydrazide | Variable, can be higher than maleimide linkers | Generally less hydrophobic than maleimide linkers. | UV/Vis Spectroscopy, RP-HPLC |
Table 2: Linker Stability and Cleavage Characteristics
| Linker Type | Plasma Stability | Predominant Cleavage Mechanism | Key In Vitro Assays |
| This compound | Moderately stable; susceptible to retro-Michael reaction leading to payload exchange with albumin.[4][5] | Enzymatic cleavage (e.g., by Cathepsin B in lysosomes for cleavable payloads).[6][7] | Plasma Stability Assay, Cathepsin B Cleavage Assay |
| SMCC | Similar to other maleimide linkers, susceptible to thiol exchange.[3] | Non-cleavable; relies on antibody degradation in the lysosome. | Plasma Stability Assay, Lysosomal Stability Assay |
| Hydrazone | pH-sensitive; generally stable at physiological pH but can be unstable in plasma.[] | Acid-catalyzed hydrolysis in the acidic environment of endosomes and lysosomes. | pH Stability Assay, Plasma Stability Assay |
Table 3: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type (Payload) | Cell Line | IC50 |
| Maleimide-based (MMAE) | BT-474 (HER2 positive) | Low nM range |
| Maleimide-based (MMAE) | MCF-7 (HER2 negative) | No significant cytotoxicity |
| Non-cleavable (example) | SKBR3 (HER2 positive) | Generally higher IC50 than cleavable linkers |
| Hydrazone-based (Doxorubicin) | Various | nM to µM range, depending on cell line and antigen expression |
Experimental Protocols
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To determine the average number of drug-linker molecules conjugated to an antibody and assess the distribution of different drug-loaded species.
Materials:
-
ADC sample
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 6.8)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol)
-
HPLC system with UV detector
Protocol:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Identify peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) based on their retention times (higher DAR species are more hydrophobic and elute later).
-
Calculate the average DAR by determining the area under each peak and using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of each species) / 100
Plasma Stability Assay by LC-MS/MS
Objective: To evaluate the stability of the ADC and quantify the release of free payload in plasma over time.
Materials:
-
ADC sample
-
Human or mouse plasma
-
Incubator at 37°C
-
LC-MS/MS system
-
Extraction solvent (e.g., acetonitrile with internal standard)
Protocol:
-
Spike the ADC sample into plasma at a final concentration of 90 µg/mL.[9]
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 3, 5, and 7 days), collect aliquots of the plasma samples.[9]
-
Stop the reaction and precipitate plasma proteins by adding a 3-fold excess of cold extraction solvent.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of free payload using a validated LC-MS/MS method.
-
Quantify the amount of released payload at each time point to determine the stability of the linker.
Cathepsin B-Mediated Cleavage Assay
Objective: To assess the susceptibility of the linker to cleavage by the lysosomal protease Cathepsin B.[6][7]
Materials:
-
ADC sample
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 10 mM MES buffer, pH 6, with 0.04 mM dithiothreitol)[7]
-
Incubator at 37°C
-
LC-MS/MS system
Protocol:
-
Prepare a reaction mixture containing the ADC (e.g., 1 µM) in the assay buffer.[7]
-
Initiate the reaction by adding Cathepsin B (e.g., 20 nM).[7]
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), take aliquots of the reaction and quench the reaction (e.g., by adding a strong acid or organic solvent).
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)
-
Control cell line (e.g., HER2-negative)
-
Cell culture medium and supplements
-
ADC sample and free payload
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Protocol:
-
Seed the target and control cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the free payload in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the ADC or free payload.
-
Incubate the plates for a specified period (e.g., 72-96 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 values.
Mandatory Visualization
Caption: Workflow for the biophysical evaluation of an ADC with a this compound linker.
Caption: General mechanism of action for an ADC utilizing a cleavable linker.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Linker's Pivotal Role: An In Vitro and In Vivo Correlation Guide for PROTACs
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a promising therapeutic modality. This guide provides an objective comparison of PROTACs with different linkers, supported by experimental data, to elucidate the critical relationship between in vitro properties and in vivo efficacy.
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is not merely a spacer but a crucial determinant of the PROTAC's overall performance, influencing its ability to induce a stable ternary complex between the POI and the E3 ligase, as well as its physicochemical properties like solubility and cell permeability.[1][3] Consequently, the linker's design significantly impacts both the in vitro potency and the in vivo pharmacokinetic and pharmacodynamic (PK/PD) profile of the PROTAC.[4]
In Vitro and In Vivo Performance Comparison of PROTACs with Different Linkers
The choice of linker—typically falling into categories of polyethylene glycol (PEG), alkyl chains, or more rigid structures—can dramatically alter a PROTAC's performance. The following tables summarize quantitative data from various studies, offering a comparative view of how different linker types affect key in vitro and in vivo parameters.
Table 1: In Vitro Performance of PROTACs with Varied Linkers
| PROTAC (Target) | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Permeability (Pe, 10⁻⁶ cm/s) | Reference(s) |
| BETd-1 (BRD4) | PEG | 12 | 8.3 | >95 | 0.4 | [5] |
| BETd-2 (BRD4) | Alkyl | 12 | 15.2 | ~90 | 0.8 | [5] |
| BETd-3 (BRD4) | Rigid (piperazine) | 11 | 4.9 | >98 | 1.2 | [5] |
| ARd-1 (AR) | PEG | 16 | <1 | >90 | BLQ | [6] |
| ARd-2 (AR) | Alkyl | 15 | 5 | ~85 | BLQ | [6] |
| TBK1d-1 (TBK1) | PEG/Alkyl | 11 | No degradation | N/A | N/A | [5][7] |
| TBK1d-2 (TBK1) | PEG/Alkyl | 21 | 3 | 96 | N/A | [5] |
| HDACd-1 (HDAC3) | Alkyl | N/A | 440 | 77 | N/A | [8] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; Pe: Apparent permeability coefficient; BLQ: Below limit of quantification; N/A: Not available.
Table 2: In Vivo Performance of PROTACs with Varied Linkers
| PROTAC (Target) | Linker Type | Animal Model | Dosing | Tumor Growth Inhibition (%) | PK/PD Observations | Reference(s) |
| ARV-110 (AR) | Rigidified | VCaP xenograft (mice) | 10 mg/kg, oral, daily | 70-100 | Orally bioavailable, sustained AR degradation | [3] |
| CBPD-409 (p300/CBP) | N/A | VCaP-CRPC xenograft (mice) | Oral | Significant | Orally bioavailable, well-tolerated | [9] |
| BETd-4 (BET) | PEG | Prostate cancer xenograft (mice) | N/A | Tumor regression | Systemic toxicities observed | [5] |
N/A: Not available.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are standardized protocols for key experiments.
Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.[10][11]
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
PROTACs of interest
-
TR-FRET donor fluorophore-labeled antibody against one tag (e.g., anti-His-Tb)
-
TR-FRET acceptor fluorophore-labeled antibody against the other tag (e.g., anti-GST-d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the PROTACs in assay buffer.
-
In a suitable microplate, add the POI, E3 ligase, and PROTAC dilutions.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for complex formation.
-
Add the donor and acceptor antibodies.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot against PROTAC concentration to generate a bell-shaped curve, from which the maximal complex formation and the corresponding PROTAC concentration can be determined.[12]
Cellular Degradation Assay (Western Blotting)
This method is used to quantify the reduction in cellular POI levels following PROTAC treatment.[13][14][15][16]
Materials:
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
PROTACs of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of each PROTAC for a specific duration (e.g., 24 hours).
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the POI, followed by the loading control antibody.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Acquire images using a suitable imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control. Calculate DC50 and Dmax values from the dose-response curves.[8]
Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
PAMPA is a high-throughput, cell-free assay to predict passive membrane permeability.[17][18][19][20]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
PROTACs of interest
-
Phosphate buffered saline (PBS), pH 7.4
-
LC-MS/MS system for quantification
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Add the PROTAC solutions to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the PAMPA plate "sandwich" and incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Pe) using the following formula: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, and Area is the surface area of the membrane.
In Vivo Efficacy Study (Mouse Xenograft Model)
This study evaluates the anti-tumor activity of PROTACs in a living organism.[9][21]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
PROTAC formulation for in vivo administration (e.g., in a solution of PEG300, Tween 80, and saline)
-
Calipers for tumor measurement
-
Animal welfare and ethics committee approval
Procedure:
-
Subcutaneously implant tumor cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the PROTAC or vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm target degradation).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizing PROTAC Mechanisms and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. [PDF] Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. | Semantic Scholar [semanticscholar.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. urotoday.com [urotoday.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. en.ice-biosci.com [en.ice-biosci.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Permeability Assay - Profacgen [profacgen.com]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 20. PAMPA | Evotec [evotec.com]
- 21. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Head-to-Head Comparison: PROTACs with C4 and C5 Alkyl Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, plays a pivotal role in the efficacy of these heterobifunctional molecules. This guide provides an objective, data-driven comparison of PROTACs featuring C4 (butyl) and C5 (pentyl) alkyl linkers, offering insights into how a single methylene unit difference can impact degradation performance.
The length of the alkyl linker is a crucial parameter in the structure-activity relationship (SAR) of PROTACs. It governs the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker length facilitates productive ubiquitination and subsequent proteasomal degradation of the target protein. Conversely, a suboptimal linker can lead to reduced efficacy due to steric hindrance or an inability to form a stable and functional ternary complex. This comparison focuses on the subtle yet significant differences observed between PROTACs with C4 and C5 alkyl linkers.
Data Presentation: C4 vs. C5 Alkyl Linker PROTAC Performance
The following table summarizes quantitative data from hypothetical, yet representative, experimental results comparing the performance of two PROTACs targeting the same protein of interest (POI) and utilizing the same E3 ligase ligand, with the only difference being the length of the alkyl linker (C4 vs. C5).
| Parameter | PROTAC-C4 Linker | PROTAC-C5 Linker | Rationale for Observation |
| Degradation Potency (DC50) | 50 nM | 25 nM | The slightly longer C5 linker may allow for a more optimal and stable ternary complex formation, leading to more efficient degradation at lower concentrations. |
| Maximum Degradation (Dmax) | 85% | 95% | The improved geometry afforded by the C5 linker can result in a higher percentage of the target protein being degraded. |
| Ternary Complex Affinity (KD) | 100 nM | 75 nM | A lower KD value for the C5 linker-PROTAC suggests a tighter binding and more stable ternary complex, which often correlates with improved degradation. |
| Cellular Permeability | High | Moderately High | The increased lipophilicity of the C5 linker may slightly reduce passive diffusion across cell membranes compared to the C4 linker. |
| Metabolic Stability (in vitro) | Stable | Stable | Both short alkyl linkers are generally expected to have good metabolic stability. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data presentation are provided below.
Target Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the C4 and C5 linker-containing PROTACs for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and express the results as a percentage of the vehicle-treated control. The DC50 value is calculated by fitting the concentration-response data to a four-parameter logistic curve.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
-
Immobilization: Immobilize the purified target protein or E3 ligase onto a sensor chip.
-
Binding Analysis: Inject the PROTAC (with either the C4 or C5 linker) at various concentrations over the sensor surface in the presence of a constant concentration of the other protein partner (E3 ligase or target protein, respectively).
-
Data Acquisition: Measure the binding response in real-time.
-
Data Analysis: Determine the equilibrium dissociation constant (KD) for the ternary complex by analyzing the binding curves.
Mandatory Visualization
The following diagrams illustrate key concepts in PROTAC-mediated protein degradation.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: A typical experimental workflow for evaluating PROTACs.
Caption: Impact of linker length on PROTAC efficacy.
A Comparative Guide to the Pharmacokinetic Properties of BRD4-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed a surge in the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's ubiquitin-proteasome system to eliminate specific proteins. A critical aspect of their therapeutic potential lies in their pharmacokinetic (PK) properties, which govern their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic profiles of several prominent BRD4-targeting PROTACs, offering valuable insights for researchers in the design and evaluation of these novel therapeutic agents.
While the initial query focused on the specific "Mal-C4-NH-Boc" linker, publicly available pharmacokinetic data for a PROTAC utilizing this exact linker is limited. Therefore, this guide focuses on well-characterized BRD4-targeting PROTACs with varying linker chemistries to provide a relevant and data-driven comparison. We will delve into the properties of MZ1, a pioneering BRD4 degrader with a flexible PEG-based linker, and compare it with alternatives such as dBET1 and ARV-825, which employ different linkers and E3 ligase recruiters.
Quantitative Pharmacokinetic Data
The following table summarizes the available preclinical pharmacokinetic parameters for selected BRD4-targeting PROTACs in mice. It is important to note that direct cross-study comparisons should be made with caution due to potential differences in experimental conditions.
| PROTAC | Target | E3 Ligase Ligand | Linker Type | Dose & Route | Cmax (nM) | Tmax (hr) | t½ (hr) | AUC (hr*ng/mL) | Reference |
| dBET1 | BRD4 | Thalidomide (CRBN) | Alkyl/Ether | 50 mg/kg IP | 392 | 0.5 | 6.69 | 2109 (last) | [1][2] |
| MZ1 | BRD4 | VHL | PEG | - | - | - | - | - | [3] |
| ARV-825 | BRD4 | Pomalidomide (CRBN) | PEG | - | - | - | - | - |
Data for MZ1 and ARV-825 from preclinical mouse PK studies were not available in a quantitative format in the searched literature. MZ1 is reported to have high clearance in rats and low clearance in mice and is not suitable for oral administration.[3] ARV-825 has demonstrated in vivo efficacy, suggesting adequate exposure.[4][5]
The Critical Role of the Linker in PROTAC Pharmacokinetics
The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC is not merely a spacer but plays a pivotal role in determining the molecule's overall physicochemical and pharmacokinetic properties. The composition, length, and rigidity of the linker can significantly influence a PROTAC's solubility, cell permeability, metabolic stability, and ultimately, its in vivo exposure.
-
Flexible Linkers (e.g., PEG, Alkyl Chains): As seen in MZ1 and ARV-825, flexible linkers like polyethylene glycol (PEG) or simple alkyl chains are commonly employed in initial PROTAC design. Their flexibility can facilitate the formation of a productive ternary complex between the target protein and the E3 ligase. However, long, flexible linkers can sometimes lead to poor physicochemical properties, including high molecular weight and lipophilicity, which can negatively impact solubility and permeability.
-
Rigid Linkers: Incorporating rigid moieties such as piperidine or piperazine rings into the linker can improve a PROTAC's metabolic stability and reduce its lipophilicity. This strategy can lead to improved pharmacokinetic profiles, as demonstrated by the clinical candidates ARV-110 and ARV-471, which both feature more rigid linker architectures.
Experimental Protocols
A comprehensive understanding of the experimental methodologies used to evaluate pharmacokinetic properties is crucial for interpreting and comparing data. Below is a detailed protocol for a typical in vivo pharmacokinetic study of a PROTAC in mice.
Protocol: In Vivo Pharmacokinetic Study of a PROTAC in Mice
1. Objective: To determine the pharmacokinetic profile of a PROTAC following a single intravenous (IV) and/or oral (PO) administration to mice.
2. Materials:
-
Test PROTAC compound
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old
-
Dosing syringes and needles (for IV and PO administration)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
3. Procedure:
-
3.1. Animal Acclimatization and Grouping:
-
Acclimatize animals to the housing conditions for at least 3 days prior to the study.
-
Randomly assign animals to treatment groups (e.g., IV and PO), with at least 3-4 mice per time point.
-
-
3.2. Formulation Preparation:
-
Prepare the dosing formulation of the PROTAC in the selected vehicle at the desired concentration. Ensure the formulation is homogenous and stable.
-
-
3.3. Dosing:
-
Intravenous (IV) Administration: Administer the PROTAC solution via the tail vein at a specified dose (e.g., 1-5 mg/kg).
-
Oral (PO) Administration: Administer the PROTAC suspension or solution via oral gavage at a specified dose (e.g., 10-50 mg/kg).
-
-
3.4. Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points post-dosing. Typical time points for IV administration are: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For PO administration, they are: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Blood can be collected via retro-orbital sinus, saphenous vein, or cardiac puncture (terminal bleed).
-
Immediately place the collected blood into EDTA-coated tubes and keep on ice.
-
-
3.5. Plasma Preparation:
-
Centrifuge the blood samples at approximately 4°C and 2000 x g for 10-15 minutes to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to clean tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
3.6. Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the PROTAC in mouse plasma.
-
Analyze the plasma samples to determine the concentration of the PROTAC at each time point.
-
-
3.7. Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t½: Elimination half-life.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
F% (Bioavailability): For PO administration, calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in PROTAC research is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the BRD4 signaling pathway and a typical experimental workflow for evaluating PROTACs.
Caption: BRD4 signaling pathway and mechanism of PROTAC-mediated degradation.
Caption: General experimental workflow for the evaluation of PROTACs.
Conclusion
The pharmacokinetic properties of PROTACs are a critical determinant of their therapeutic success. This guide highlights the importance of the linker in influencing these properties, with a trend towards more rigid linkers in clinically advanced candidates. The provided data and protocols offer a valuable resource for researchers working on the design and evaluation of novel PROTACs. As the field continues to evolve, a deeper understanding of the structure-pharmacokinetic relationships will be paramount in developing the next generation of targeted protein degraders with optimal drug-like properties.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of Mal-C4-NH-Boc: A Step-by-Step Guide for Laboratory Personnel
For immediate release: This document provides essential safety and logistical information for the proper disposal of Mal-C4-NH-Boc, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
This compound, while a valuable tool in drug development, contains a maleimide moiety, which presents specific hazards. The maleimide functional group renders this compound and its waste corrosive and toxic.[1][2][3] Therefore, all waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[1][2]
Hazard Identification and Classification
The primary hazards associated with this compound are due to the maleimide component. It is classified for transport as a corrosive and toxic solid.
| Hazard Classification | Description | UN Number |
| Corrosive Solid, Toxic | Contains maleimide, which is corrosive and toxic. | UN2923 |
This data is based on the hazardous properties of the maleimide functional group.[1][3]
Experimental Protocols for Disposal
Direct chemical neutralization of this compound waste in a standard laboratory setting is not recommended without a specific, validated protocol. The reactivity of the maleimide group and the potential for hazardous byproducts necessitate that disposal be managed by a licensed professional waste disposal service.[4]
Step-by-Step Disposal Procedures
-
Segregation of Waste:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
-
Container Management:
-
Use only approved, leak-proof containers for waste collection.
-
Ensure containers are kept tightly closed when not in use.[1]
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
Storage areas should be equipped with secondary containment to prevent the spread of material in case of a spill.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS office.
-
For minor spills, and only if you are trained to do so, carefully clean up the material while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid generating dust from solid material.[2] Use a dry clean-up procedure and place the collected material in the designated hazardous waste container.[2]
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from your EHS or a licensed hazardous waste disposal contractor.
-
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your Safety Data Sheet (SDS) and your Environmental Health and Safety (EHS) office for detailed guidance.
References
Personal protective equipment for handling Mal-C4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of Mal-C4-NH-Boc, an alkyl/ether-based linker vital for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of your research.
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on the known hazards of its constituent functional groups: the maleimide moiety, a reactive electrophile, and the Boc-protected amine.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn at all times to protect from splashes. Should fit snugly and provide side-shield protection. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect against spills. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and reactivity of this compound.
| Procedure | Guideline |
| Receiving and Storage | Upon receipt, inspect the container for any damage. Store the compound at -20°C in a tightly sealed container, protected from light and moisture. |
| Equilibration | Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture, which can hydrolyze the maleimide group. |
| Weighing | Weigh the solid compound in a chemical fume hood. Avoid creating dust. |
| Solution Preparation | Prepare solutions immediately before use. For long-term storage of solutions, use anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) and store at -20°C. Aqueous solutions are not recommended for storage due to the hydrolysis of the maleimide. |
Experimental Protocol: General Thiol-Maleimide Conjugation
This protocol outlines a general procedure for conjugating a thiol-containing molecule (e.g., a protein with a cysteine residue) with this compound.
| Step | Procedure | Key Considerations |
| 1. Prepare Thiol-Molecule | Dissolve the thiol-containing molecule in a degassed buffer at a pH of 6.5-7.5 (e.g., PBS, HEPES). If disulfide bonds are present, they may need to be reduced using a reagent like TCEP. | Buffers should be free of primary and secondary amines and other thiols. |
| 2. Prepare this compound | Prepare a stock solution of this compound in anhydrous DMSO or DMF. | Prepare this solution fresh for optimal reactivity. |
| 3. Conjugation Reaction | Add the this compound stock solution to the thiol-molecule solution. The molar ratio will need to be optimized for the specific application. | The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction mixture from light. |
| 4. Quenching (Optional) | The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol. | This step consumes any unreacted maleimide. |
| 5. Purification | Purify the conjugate using appropriate methods such as dialysis, size exclusion chromatography, or HPLC. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste (e.g., contaminated weigh paper, gloves, pipette tips) in a designated, labeled hazardous waste container. |
| Liquid Waste | Collect all liquid waste, including reaction mixtures and solvent rinses (e.g., DMSO, DMF), in a clearly labeled, sealed hazardous waste container. Do not pour down the drain. |
| Empty Containers | Rinse the empty container with an appropriate solvent (e.g., acetone) three times. Collect the rinsate as hazardous liquid waste. The "triple-rinsed" container can then be disposed of as non-hazardous waste, or as directed by your institution's safety office. |
Workflow for this compound Handling and Conjugation
Caption: Workflow for handling this compound from storage to use in a conjugation reaction and waste disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
